Palmatoside A
Description
Properties
CAS No. |
105661-46-9 |
|---|---|
Molecular Formula |
C26H32O12 |
Molecular Weight |
536.5 g/mol |
IUPAC Name |
5-(furan-3-yl)-3,11-dimethyl-12-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6,14,16-trioxapentacyclo[10.3.2.02,11.03,8.013,15]heptadecane-7,17-dione |
InChI |
InChI=1S/C26H32O12/c1-24-7-12(10-4-6-33-9-10)34-21(31)11(24)3-5-25(2)19(24)17-18-20(36-18)26(25,23(32)37-17)38-22-16(30)15(29)14(28)13(8-27)35-22/h4,6,9,11-20,22,27-30H,3,5,7-8H2,1-2H3 |
InChI Key |
IXWXQMCMUKDVFM-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCC3C(=O)OC(CC3(C1C4C5C(C2(C(=O)O4)OC6C(C(C(C(O6)CO)O)O)O)O5)C)C7=COC=C7 |
Origin of Product |
United States |
Discovery, Isolation, and Structural Elucidation Methodologies of Palmatoside a
Botanical Sources and Biogeographical Distribution of Palmatoside A-Producing Organisms
The presence of this compound has been identified in a select number of plant species across different families and geographical locations. Its natural occurrence is primarily linked to specific genera of ferns and flowering plants.
This compound has been isolated from the roots of the fern Neocheiropteris palmatopedata (family Polypodiaceae). phcogres.comresearchgate.netresearchgate.net This fern is notably found in the Yunnan province of China. researchgate.net Another significant botanical source is Jateorhiza palmata (family Menispermaceae), commonly known as Colombo root, where this compound is a component of its diterpene glucoside profile. saudijournals.com Jateorhiza palmata and its close relative Jateorhiza macrantha are found in tropical Africa, with studies on J. palmata being conducted in regions like Nsanje, Malawi. researchgate.netsaudijournals.commzuni.ac.mwmdpi.com
The compound is also produced by Tinospora cordifolia (family Menispermaceae), a medicinal plant widely used in traditional Ayurvedic medicine. florajournal.comresearchgate.netphytojournal.comnih.gov Tinospora cordifolia has a broad distribution throughout tropical India, ascending to altitudes of 1,000 feet, and is also found in neighboring countries such as Sri Lanka, as well as in Southeast Asian nations. florajournal.comresearchgate.netnih.gov
Table 1: Botanical Sources of this compound
| Plant Species | Family | Common Name | Part(s) Containing this compound | Geographical Distribution |
|---|---|---|---|---|
| Neocheiropteris palmatopedata | Polypodiaceae | - | Roots | Yunnan, China researchgate.net |
| Jateorhiza palmata | Menispermaceae | Colombo root | Roots | Tropical Africa (e.g., Malawi) researchgate.netresearchgate.netmzuni.ac.mw |
| Tinospora cordifolia | Menispermaceae | Guduchi, Giloy | Stem, Roots | Tropical India, Sri Lanka, Southeast Asia florajournal.comresearchgate.netnih.gov |
The concentration and composition of secondary metabolites in plants are known to be influenced by a variety of ecological and environmental factors. nih.gov These can include climate variables like temperature and precipitation, soil characteristics such as pH and nutrient content, and the developmental stage of the plant. nih.govnih.gov
For instance, studies on Tinospora cordifolia have shown that the concentration of its phytoconstituents varies significantly with the seasons. nih.gov The highest levels of certain biomarkers, such as tinosporaside and berberine, were observed during the monsoon season, while the plant's antioxidant potential peaked during the winter and late summer. nih.gov This suggests that temperature stress may enhance the production of certain phytochemicals in this species. nih.gov Similarly, research on Jateorhiza palmata has indicated that the phytochemical composition of its roots can differ between collection sites, pointing to the influence of geographical and environmental variables. researchgate.netmzuni.ac.mw
While these findings establish a clear link between ecological conditions and the chemical profile of this compound-producing plants, specific research detailing the quantitative impact of these factors directly on this compound content is not extensively available in the reviewed literature. Further studies are required to determine the optimal environmental conditions for maximizing the yield of this compound in these species.
Advanced Chromatographic and Extraction Techniques for this compound Isolation
The isolation and purification of this compound from its natural plant sources involve sophisticated extraction and chromatographic methodologies. The selection of a particular technique is guided by the physicochemical properties of the compound and the complexity of the plant matrix.
Countercurrent Chromatography (CCC) is a liquid-liquid partition chromatography technique that operates without a solid support matrix, thereby avoiding issues like irreversible adsorption of the sample. mdpi.comnih.govaocs.org This method is particularly well-suited for the separation of sensitive natural products. nih.gov The technique offers high adaptability through a limitless choice of solvent systems and can be applied on analytical, preparative, and industrial scales. mdpi.comnih.gov Despite its advantages for natural product isolation, a review of the available scientific literature did not yield specific studies detailing the application of countercurrent chromatography for the direct isolation of this compound.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of natural products. austinpublishinggroup.comnih.govnih.gov Its versatility allows for the separation of compounds with diverse polarities and molecular weights. austinpublishinggroup.com Reversed-phase HPLC, in particular, is widely used for the purification of plant extracts. austinpublishinggroup.comnih.gov
In the context of this compound, the initial isolation from the 95% ethanol (B145695) extract of Neocheiropteris palmatopedata roots involved a multi-step process. This process included fractionation using repeated column chromatography over various stationary phases such as silica (B1680970) gel, Sephadex LH-20, and RP-18. researchgate.net While the final high-purity isolation often relies on preparative or semi-preparative HPLC, the specific parameters (e.g., column type, mobile phase gradient, flow rate) for the purification of this compound are not explicitly detailed in the foundational studies, which focused primarily on structural elucidation. researchgate.net HPLC is also a standard method for the quantitative analysis of other constituents in Tinospora cordifolia, demonstrating its utility in studying the phytochemistry of these plants. sysrevpharm.org The use of HPLC is crucial for obtaining pure compounds required for structural analysis and bioactivity screening. austinpublishinggroup.comkromasil.com
Supercritical Fluid Extraction (SFE) is recognized as a green and sustainable extraction technology. mdpi.com It most commonly utilizes supercritical carbon dioxide (SC-CO₂), which offers advantages such as low toxicity, minimal thermal degradation of sensitive compounds, and high selectivity that can be tuned by altering pressure and temperature. mdpi.comcsic.esscielo.br The addition of co-solvents, like ethanol, can enhance the extraction efficiency of more polar compounds. csic.esmdpi.com
SFE has been successfully applied to extract a wide range of bioactive compounds from plant materials, including flavonoids, lipids, and essential oils. mdpi.comcsic.es However, based on a review of the current scientific literature, there are no specific reports on the application of Supercritical Fluid Extraction for the isolation of this compound or related furanoid diterpene glucosides from their botanical sources.
Membrane-Based Separation Processes
The isolation and purification of natural products like this compound from complex plant extracts traditionally rely on various chromatographic techniques. While specific applications of membrane-based separation for this compound are not extensively documented in the primary literature, these technologies offer significant advantages in modern natural product chemistry for their efficiency, scalability, and reduced solvent consumption. researchgate.netrsc.org
Membrane-based separation processes (MBSPs) function by using a selective barrier, or membrane, to separate components of a fluid mixture. researchgate.net The separation can be driven by pressure, concentration, or an electric field. researchgate.net For the purification of flavonoid glycosides such as this compound, several membrane techniques could be theoretically applied:
Ultrafiltration (UF): This pressure-driven process separates molecules based on size. It could be employed as a preliminary purification step to separate large molecules like proteins and polysaccharides from smaller glycosides in the crude extract. Adsorption of micropollutants onto the membrane surface is a primary mechanism for retention in UF. nih.gov
Nanofiltration (NF): NF membranes have smaller pore sizes than UF membranes and can separate small organic molecules like this compound from salts and other smaller impurities. nih.govfau.de Separation is governed by both size exclusion and electrostatic interactions. nih.gov This technique is particularly useful for concentrating and desalting extracts. fau.de
Reverse Osmosis (RO): This process uses high pressure to force a solvent through a dense membrane, leaving behind solutes. It is highly effective for concentrating extracts by removing water and other solvents. nih.gov
These membrane technologies can be integrated into a hybrid purification process, often preceding high-performance liquid chromatography (HPLC) to improve the efficiency and longevity of the chromatographic columns. mdpi.commedinadiscovery.com The use of MBSPs can lead to a more sustainable and cost-effective isolation protocol for natural products. nih.gov
Spectroscopic and Spectrometric Methodologies for Structural Elucidation of this compound
The definitive structure of this compound was determined through a combination of advanced spectroscopic and spectrometric techniques. nih.gov These methods provide detailed information about the molecule's connectivity, functional groups, and three-dimensional arrangement. khunp.com
NMR spectroscopy was fundamental to the structural elucidation of this compound. nih.gov One-dimensional (¹H and ¹³C NMR) and two-dimensional (COSY, HSQC, HMBC, ROESY) experiments were combined to assign all proton and carbon signals and establish the connectivity of the entire molecule. nih.gov
This compound was identified as kaempferol (B1673270) 3-O-[(6‴-O-acetyl-β-D-glucopyranosyl)-(1→4)-3″-O-(4⁗, 4⁗-dimethyl-3-oxo-butyl)-α-L-rhamnopyranoside]. nih.gov
The ¹H NMR spectrum showed characteristic signals for a kaempferol aglycone, including two singlet aromatic protons and an AA′BB′ system for the p-substituted B-ring. nih.gov The ¹³C NMR spectrum confirmed the flavonoid structure with signals for six aromatic methine carbons, eight aromatic quaternary carbons, and a carbonyl carbon at δC 180.0. nih.gov
Detailed analysis of the sugar moieties and other substituents was achieved through 2D NMR. nih.govniscpr.res.in
¹H-¹H COSY (Correlation Spectroscopy): This experiment identified proton-proton spin-spin couplings, helping to trace the connections within the rhamnose and glucose sugar rings. nih.gov
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlated each proton with its directly attached carbon, allowing for the unambiguous assignment of carbon signals based on their proton assignments. nih.gov
HMBC (Heteronuclear Multiple Bond Correlation): This technique revealed long-range (2-3 bond) correlations between protons and carbons. It was crucial for determining the linkage points between the sugar units (glucose to rhamnose at 1→4), the attachment of the sugar chain to the kaempferol aglycone (at C-3), and the positions of the acetyl and dimethyl-oxo-butyl groups. nih.gov
ROESY (Rotating-frame Overhauser Effect Spectroscopy): This experiment provided information about the spatial proximity of protons, helping to confirm the stereochemistry and conformation of the glycosidic linkages. nih.gov
The comprehensive NMR data for this compound is summarized in the tables below. nih.gov
Table 1: ¹H NMR Data for this compound (500 MHz, in Pyridine-d₅)
| Position | δH (ppm) | Multiplicity | J (Hz) |
|---|---|---|---|
| 6 | 6.72 | s | |
| 8 | 6.79 | s | |
| 2' | 8.22 | d | 8.5 |
| 3' | 7.28 | d | 8.5 |
| 5' | 7.28 | d | 8.5 |
| 6' | 8.22 | d | 8.5 |
| Rhamnose | |||
| 1'' | 5.86 | d | 1.5 |
| 2'' | 4.70 | m | |
| 3'' | 4.88 | m | |
| 4'' | 4.41 | t | 9.5 |
| 5'' | 4.35 | m | |
| 6'' | 1.69 | d | 6.0 |
| Glucose | |||
| 1''' | 4.90 | d | 7.5 |
| 2''' | 4.14 | m | |
| 3''' | 4.29 | m | |
| 4''' | 4.29 | m | |
| 5''' | 4.07 | m | |
| 6'''a | 4.60 | m | |
| 6'''b | 4.48 | m | |
| Substituents | |||
| 1⁗ | 2.68 | t | 6.5 |
| 2⁗ | 3.01 | t | 6.5 |
| 4⁗ | 1.15 | s |
Table 2: ¹³C NMR Data for this compound (125 MHz, in Pyridine-d₅)
| Position | δC (ppm) | Type |
|---|---|---|
| 2 | 158.4 | C |
| 3 | 134.8 | C |
| 4 | 179.3 | C |
| 5 | 163.0 | C |
| 6 | 99.9 | CH |
| 7 | 165.7 | C |
| 8 | 94.9 | CH |
| 9 | 159.2 | C |
| 10 | 105.7 | C |
| 1' | 122.8 | C |
| 2', 6' | 132.1 | CH |
| 3', 5' | 116.3 | CH |
| 4' | 161.4 | C |
| Rhamnose | ||
| 1'' | 102.3 | CH |
| 2'' | 72.3 | CH |
| 3'' | 78.4 | CH |
| 4'' | 77.8 | CH |
| 5'' | 70.0 | CH |
| 6'' | 18.6 | CH₃ |
| Glucose | ||
| 1''' | 105.8 | CH |
| 2''' | 75.8 | CH |
| 3''' | 78.2 | CH |
| 4''' | 71.6 | CH |
| 5''' | 76.5 | CH |
| 6''' | 64.6 | CH₂ |
| Substituents | ||
| 1⁗ | 44.7 | CH₂ |
| 2⁗ | 30.1 | CH₂ |
| 3⁗ | 208.5 | C |
| 4⁗ | 29.8 | CH₃ |
| Acetyl-C=O | 170.7 | C |
High-resolution mass spectrometry (HRMS) is a powerful technique that measures the mass-to-charge ratio (m/z) of ions with very high accuracy. bioanalysis-zone.com This precision allows for the determination of the elemental composition of a molecule from its exact mass. uni-rostock.de
For this compound, High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) was used to establish its molecular formula. nih.gov The analysis provided an exact mass that corresponded to the elemental composition C₃₅H₄₂O₁₇. This formula was further supported by the data obtained from ¹³C NMR and DEPT (Distortionless Enhancement by Polarization Transfer) experiments, which count the number of CH, CH₂, and CH₃ groups. nih.gov The ability of HRMS to distinguish between compounds with the same nominal mass but different elemental compositions is crucial for the unambiguous identification of new natural products. bioanalysis-zone.comnih.gov
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups and electronic system of a molecule, respectively. mrclab.com
UV-Vis Spectroscopy: This technique measures the absorption of UV and visible light, which corresponds to electronic transitions within the molecule. msu.edu Flavonoids like this compound possess extensive conjugated systems (chromophores) that lead to characteristic absorption bands. msu.edu this compound was obtained as a yellow amorphous powder, indicating absorption in the visible region of the spectrum. nih.gov Generally, kaempferol glycosides exhibit two major absorption bands in their UV spectra: Band I (typically 350-385 nm) corresponding to the cinnamoyl system (B-ring and the C-ring heterocyclic portion), and Band II (typically 250-270 nm) related to the benzoyl system (A-ring). The exact positions of these peaks are sensitive to the glycosylation and acylation patterns.
IR Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by molecular vibrations. It is highly effective for identifying specific functional groups present in a molecule. mrclab.com For this compound, an IR spectrum would be expected to show characteristic absorption bands for:
Hydroxyl (-OH) groups from the phenolic and sugar moieties (broad band around 3400 cm⁻¹).
Carbonyl (C=O) stretching from the flavonoid C-4 ketone, the acetyl group, and the dimethyl-oxo-butyl group (typically in the range of 1650-1750 cm⁻¹).
Aromatic C=C bond stretching (around 1600 cm⁻¹).
C-O bond stretching from ethers and esters (in the fingerprint region, 1000-1300 cm⁻¹).
Chiroptical spectroscopy encompasses techniques that measure the differential interaction of a chiral molecule with left and right circularly polarized light. mdpi.com These methods, including Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are powerful tools for determining the absolute configuration of stereocenters in natural products. mdpi.comnih.gov
The structure of this compound contains multiple chiral centers, primarily within its two sugar units (rhamnose and glucose). The determination of the absolute configuration (D or L) of these sugars is essential for a complete structural description. While the relative configuration can often be inferred from NMR coupling constants, establishing the absolute stereochemistry often requires chiroptical methods or total synthesis. researchgate.net
The standard approach involves comparing the experimental chiroptical spectrum (e.g., an ECD spectrum) with spectra predicted by quantum-chemical calculations for all possible stereoisomers. mdpi.comcas.cz A match between the experimental and a calculated spectrum allows for the unambiguous assignment of the absolute configuration. cas.cz Although specific chiroptical data for this compound is not detailed in the primary literature, this methodology remains the gold standard for such determinations in complex natural glycosides. nih.gov
Biosynthetic Pathways and Chemical Synthesis Strategies of Palmatoside a
Proposed Biosynthetic Routes to Palmatoside A in Plant Systems
The biosynthesis of this compound in plants is a multi-step process involving the convergence of primary and secondary metabolic pathways to first build the flavonoid backbone, which is then subsequently modified and glycosylated.
The biosynthesis of the aglycone portion of this compound, kaempferol (B1673270), follows the well-established flavonoid pathway, which utilizes precursors from both the shikimate and acetate-mevalonate pathways. researchgate.net The shikimate pathway provides the aromatic amino acid L-phenylalanine, which serves as the starter molecule. longdom.org The acetate (B1210297) pathway contributes malonyl-CoA extender units.
Key precursors in the biosynthesis of the kaempferol backbone are outlined below:
| Precursor | Originating Pathway | Role in Biosynthesis |
| Erythrose 4-phosphate (E4P) | Pentose (B10789219) Phosphate (B84403) Pathway | Initial precursor for the shikimate pathway. longdom.org |
| Phosphoenolpyruvate (PEP) | Glycolysis | Initial precursor for the shikimate pathway. longdom.org |
| L-Phenylalanine | Shikimate Pathway | Direct precursor to the C6-C3 unit (B-ring and adjacent carbons) of the flavonoid skeleton. longdom.org |
| Acetyl-CoA | Glycolysis/Fatty Acid Metabolism | Converted to Malonyl-CoA, the extender unit for the A-ring. researchgate.net |
| Malonyl-CoA | Acetate Pathway | Provides the three two-carbon units that form the A-ring of the flavonoid structure. researchgate.net |
Metabolic Flux Analysis (MFA) is an experimental technique used to quantify the rates (fluxes) of metabolic reactions within a biological system. wikipedia.orgrsc.org By using stable isotope tracers, such as ¹³C-labeled glucose, researchers can track the flow of carbon atoms through metabolic networks and elucidate the contributions of different pathways to the synthesis of a target compound. plos.orgd-nb.info
While specific MFA studies on this compound have not been reported, this technique could be applied to:
Quantify the flux of carbon from primary metabolism (glycolysis, pentose phosphate pathway) into the shikimate and acetate pathways for flavonoid production.
Determine the rate-limiting steps in the biosynthesis of the kaempferol precursor. wikipedia.org
Understand how metabolic flux is partitioned between the biosynthesis of this compound and other competing secondary metabolites under various conditions.
Glycosylation is a critical final step in the biosynthesis of this compound, rendering the molecule more stable and water-soluble. This process is catalyzed by enzymes known as glycosyltransferases (GTs). thermofisher.com In plants, the glycosylation of flavonoids like kaempferol is a form of O-glycosylation, where a sugar moiety is attached to a hydroxyl group on the aglycone. thermofisher.comwikipedia.org
The formation of the glycosidic bond is an enzyme-catalyzed reaction where a glycosyl donor, typically a nucleotide-activated sugar, reacts with the glycosyl acceptor (the kaempferol aglycone). numberanalytics.comnih.gov The mechanism can proceed through different stereochemical outcomes depending on the specific enzyme. numberanalytics.com A key feature of this compound is its unique sugar containing a 4,4-dimethyl-3-oxo-butoxy group. researchgate.net The biosynthesis of this specific sugar moiety likely involves a dedicated set of enzymes that modify a common sugar precursor before or after its attachment to the kaempferol base.
The biosynthesis of flavonoids is tightly regulated at the enzymatic level to control the flow of precursors and the production of final compounds in response to developmental and environmental cues. Regulation occurs through several mechanisms, including allosteric feedback inhibition and transcriptional control of biosynthetic genes. nih.govnih.gov Key enzymes in the pathway are often points of regulation.
Key Regulatory Enzymes in Flavonoid Biosynthesis
| Enzyme | Abbreviation | Reaction Catalyzed | Regulatory Mechanism |
| Phenylalanine Ammonia-Lyase | PAL | Deamination of L-phenylalanine to cinnamic acid. | Transcriptional regulation by light, stress, and developmental signals. Feedback inhibition by cinnamic acid derivatives. |
| Chalcone (B49325) Synthase | CHS | Condensation of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone. | Transcriptional regulation is a major control point. Product inhibition. |
| Chalcone Isomerase | CHI | Stereospecific cyclization of naringenin chalcone to naringenin (a flavanone). | Often co-regulated with CHS. |
| Flavonoid 3'-hydroxylase | F3'H | Hydroxylation of flavonoids at the 3' position of the B-ring. | A cytochrome P450 enzyme; its expression determines the type of flavonoid produced. |
| Flavonol Synthase | FLS | Converts dihydroflavonols to flavonols (e.g., kaempferol). | Its activity directs flux towards flavonol production. |
| Glycosyltransferases | GTs | Transfer of a sugar moiety to the flavonoid aglycone. numberanalytics.com | Substrate specificity and expression levels determine the final glycosylated product. thermofisher.com |
Genetic engineering offers powerful strategies to enhance the production of valuable secondary metabolites like this compound in plants or microbial systems. wikipedia.orgforskningsetikk.no Although specific research on engineering this compound production is not available, general approaches can be proposed.
These strategies include:
Transcriptional Regulation: Overexpressing specific transcription factors that are known to upregulate the entire flavonoid biosynthetic pathway can lead to a coordinated increase in the levels of all necessary enzymes.
Metabolic Channeling: Engineering enzyme complexes or "metabolons" can help channel intermediates directly from one enzyme to the next, increasing efficiency and preventing the loss of intermediates to competing pathways. mdpi.com
Heterologous Production: Transferring the entire biosynthetic pathway for this compound into a fast-growing microorganism like E. coli or yeast could enable large-scale, controlled production in bioreactors. nih.govebsco.com This would first require the identification and characterization of all the specific genes from Neocheiropteris palmatopedata involved in its synthesis.
Total Synthesis Methodologies for this compound
The total synthesis of complex natural products is a significant endeavor in organic chemistry that enables access to these molecules for further study and confirms their structure. findaphd.com To date, a complete total synthesis of this compound has not been reported in the scientific literature. The complexity of the molecule, particularly the stereochemistry and the unique substituted sugar moiety, presents a considerable synthetic challenge.
Retrosynthetic analysis is a strategy used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. numberanalytics.comcitycollegekolkata.org A plausible retrosynthetic analysis for this compound would involve several key disconnections.
Glycosidic Bond Disconnection: The most logical initial disconnection is the C-O glycosidic bond. This simplifies the target molecule into two key fragments: the aglycone (kaempferol) and a suitably activated form of the unique sugar moiety. deanfrancispress.comslideshare.net This is a common strategy in the synthesis of glycosides.
Kaempferol Backbone Disconnection: The kaempferol skeleton can be further deconstructed using well-known strategies for flavonoid synthesis. A common disconnection is across the heterocyclic C-ring, breaking it down into a substituted acetophenone (B1666503) derivative (for the A-ring) and a hydroxybenzaldehyde derivative (for the B-ring).
Sugar Moiety Disconnection: The unusual 4,4-dimethyl-3-oxo-butoxy substituted sugar would be a significant synthetic target in itself. A retrosynthetic approach would disconnect the butoxy side chain, leading back to a simpler, protected glucose or other hexose (B10828440) derivative. The side chain itself could be synthesized from simple precursors like isobutyraldehyde (B47883) and an acetate equivalent.
This systematic deconstruction provides a roadmap for a potential forward synthesis, highlighting the key chemical transformations and intermediates that would be required to assemble this compound. numberanalytics.com
Stereoselective Glycosylation Strategies
The crucial step in the synthesis of this compound is the formation of the glycosidic bond between the kaempferol aglycone and its unique sugar moiety. Achieving high stereoselectivity at the anomeric center is a paramount challenge in carbohydrate chemistry. The 3-hydroxyl group of the kaempferol is the most common site for glycosylation. Several strategies have been developed for the stereoselective synthesis of flavonoid glycosides, which would be applicable to the synthesis of this compound.
Commonly employed methods involve the activation of a glycosyl donor, which then reacts with the hydroxyl group of the kaempferol acceptor. The stereochemical outcome of this reaction is influenced by several factors, including the nature of the protecting groups on the glycosyl donor, the promoter or catalyst used, and the reaction conditions.
Neighboring Group Participation: To achieve a 1,2-trans-glycosidic linkage, a participating protecting group, such as an acetyl or benzoyl group, is typically installed at the C-2 position of the glycosyl donor. frontiersin.org This group assists in the departure of the anomeric leaving group to form a stable cyclic oxocarbenium ion intermediate. The subsequent nucleophilic attack by the acceptor alcohol can only occur from the opposite face, leading to the exclusive formation of the 1,2-trans-product.
Promoter Systems: The Koenigs-Knorr reaction, one of the classical methods, utilizes glycosyl halides (bromides or chlorides) as donors, activated by silver salts like silver(I) oxide or silver carbonate. uni-regensburg.desioc-journal.cn Modern variations employ a range of other promoters. For instance, glycosyl N-phenyl trifluoroacetimidate (PTFAI) donors, activated by a catalytic amount of a thiourea (B124793) hydrogen-bond-donor catalyst, have been shown to be highly efficient and stereoselective under mild conditions. rsc.org
Gold(I)-Catalyzed Glycosylation: A powerful method for coupling unreactive hydroxyl groups, such as the 3-OH of kaempferol, involves the use of glycosyl ortho-alkynylbenzoate donors catalyzed by a gold(I) complex. This approach has proven effective in providing desired 3-O-glycosides in excellent yields. acs.org
Solvent and Temperature Effects: The choice of solvent can also play a critical role in directing the stereoselectivity of glycosylation reactions. Nitrile solvents, for example, can participate in the reaction to favor the formation of α-glycosides through an SN2-like mechanism.
For the synthesis of this compound, a synthetic chemist would first need to prepare the unique sugar moiety as a suitable glycosyl donor (e.g., a glycosyl bromide or imidate). The choice of strategy would then depend on the desired stereochemistry of the glycosidic linkage present in the natural product.
Table 1: Overview of Stereoselective Glycosylation Methods for Flavonoids
| Glycosylation Method | Glycosyl Donor | Typical Promoter/Catalyst | Stereochemical Control Mechanism |
| Koenigs-Knorr Reaction | Glycosyl Halide (Br, Cl) | Silver(I) Salts (e.g., Ag₂O, Ag₂CO₃) | Neighboring group participation (for 1,2-trans), SN2-like reaction |
| Imidate-Based Glycosylation | Glycosyl Trichloroacetimidate, Glycosyl PTFAI | Lewis Acids (e.g., TMSOTf, BF₃·OEt₂) or H-bond donors | Dependent on promoter and protecting groups |
| Gold-Catalyzed Glycosylation | Glycosyl ortho-Alkynylbenzoate | Gold(I) complexes (e.g., Ph₃PAuOTf) | Activation of the alkyne facilitates leaving group departure |
| Thioglycoside Activation | Thioglycoside | Thiophilic promoters (e.g., NIS/TfOH, DMTST) | Versatile; stereoselectivity depends on conditions |
Asymmetric Synthesis Approaches for Chiral Centers
This compound possesses multiple chiral centers, located within its sugar moiety. The asymmetric synthesis of this sugar, which contains a unique 4,4-dimethyl-3-oxo-butoxy substituent, is a significant challenge. The goal of asymmetric synthesis is to create these chiral centers with a specific three-dimensional arrangement, as the biological activity of such molecules is often highly dependent on their stereochemistry. nih.govresearchgate.net
Several established approaches can be utilized to construct chiral molecules:
Chiral Pool Synthesis: This is a common strategy in carbohydrate chemistry. The synthesis begins with a readily available, enantiomerically pure natural product, such as D-glucose or D-mannose. nih.gov These starting materials already contain multiple defined chiral centers. The synthetic route then modifies this existing chiral template to build the more complex target structure, in this case, the unique sugar of this compound. This approach avoids the need to create chirality from scratch.
Catalytic Asymmetric Synthesis: This approach uses a small amount of a chiral catalyst to induce stereoselectivity in a reaction that converts an achiral or racemic starting material into a chiral product. researchgate.netgoogle.com This can involve using chiral transition metal complexes or organocatalysts to perform reactions like asymmetric hydrogenations, epoxidations, or aldol (B89426) reactions that establish new stereocenters. researchgate.net For the synthesis of the butoxy side chain of this compound's sugar, an asymmetric aldol reaction or a related C-C bond-forming reaction could be envisioned.
Enzyme-Catalyzed Synthesis: Biocatalysis utilizes isolated enzymes to perform highly stereoselective transformations. lookchem.com For example, enzymes like aldolases can form C-C bonds with high stereocontrol, while oxidoreductases can perform enantioselective reductions of ketones to create chiral alcohols. This approach offers the benefits of high selectivity and mild reaction conditions.
The total synthesis of this compound would necessitate a carefully designed route to prepare its unusual sugar moiety in an enantiomerically pure form, likely employing one or a combination of the strategies outlined above.
Protecting Group Chemistries and Deprotection Sequences
The synthesis of a complex molecule like this compound, which has multiple reactive hydroxyl groups on both the aglycone and the sugar, requires a sophisticated protecting group strategy. frontiersin.org Protecting groups are temporary masks for functional groups, preventing them from reacting while other parts of the molecule are being modified. acs.org
Protecting the Kaempferol Aglycone: The kaempferol core has four hydroxyl groups (at C-3, C-5, C-7, and C-4'). Their reactivity differs, allowing for some degree of selective protection.
The 5-OH group is the least reactive due to the formation of a strong intramolecular hydrogen bond with the C-4 carbonyl group, and it often does not require protection during glycosylation at other positions. frontiersin.orgsioc-journal.cn
The 7-OH and 4'-OH groups are phenolic and more acidic, while the 3-OH is a secondary alcohol. Glycosylation is most commonly targeted at the 3-OH position.
To direct glycosylation to the 3-OH position, the more reactive 7-OH and 4'-OH groups are often protected. Benzyl (Bn) ethers are a common choice as they are stable to a wide range of conditions but can be readily removed at the end of the synthesis by catalytic hydrogenolysis. uni-regensburg.de Silyl ethers are another option.
Protecting the Sugar Moiety: The hydroxyl groups of the sugar must also be protected before glycosylation.
Acyl groups , such as acetyl (Ac) and benzoyl (Bz) , are widely used. They are typically installed using the corresponding anhydride (B1165640) or acid chloride. As mentioned previously, an acyl group at C-2 is crucial for participating in 1,2-trans glycosylations. frontiersin.org
These groups are generally stable but can be removed under basic conditions (e.g., sodium methoxide (B1231860) in methanol) in the final deprotection steps. uni-regensburg.de
Table 2: Common Protecting Groups in Flavonoid Glycoside Synthesis
| Protecting Group | Abbreviation | Functional Group Protected | Common Reagents for Installation | Conditions for Removal |
| Benzyl | Bn | Hydroxyl (phenolic, alcoholic) | Benzyl bromide (BnBr), NaH | H₂, Pd/C (Hydrogenolysis) |
| Acetyl | Ac | Hydroxyl (alcoholic) | Acetic anhydride (Ac₂O), pyridine | NaOMe/MeOH or K₂CO₃/MeOH (Base) |
| Benzoyl | Bz | Hydroxyl (alcoholic) | Benzoyl chloride (BzCl), pyridine | NaOMe/MeOH (Base) |
| tert-Butyldimethylsilyl | TBDMS | Hydroxyl (alcoholic) | TBDMSCl, imidazole | TBAF or HF·pyridine (Fluoride source) |
Semisynthesis and Derivatization Approaches from Natural Precursors
Semisynthesis, or partial chemical synthesis, is a powerful strategy that utilizes a readily available natural product as an advanced starting material. uniroma1.itebi.ac.uk This approach is often more efficient than a total synthesis, which builds the molecule from simple, small precursors. uniroma1.it
For this compound, the most logical precursor for a semisynthetic approach would be its aglycone, kaempferol . Kaempferol is a widespread flavonoid in plants and can be isolated in significant quantities or purchased commercially. A semisynthesis would involve:
Chemical synthesis of the unique 4,4-dimethyl-3-oxo-butoxy substituted sugar donor.
Selective protection of the kaempferol hydroxyl groups, if necessary.
Stereoselective glycosylation to couple the synthetic sugar to the natural aglycone.
Final deprotection steps to yield this compound.
Derivatization refers to the chemical modification of the final natural product to create new analogues, often with improved properties. vulcanchem.com For instance, the bioavailability of many flavonoids is limited. researchgate.net Chemical derivatization can be used to enhance properties like membrane permeability or metabolic stability. One study noted that the acetylation of this compound's hydroxyl groups has been explored as a means to increase its bioavailability, likely by increasing its lipophilicity to facilitate passage across cell membranes. vulcanchem.com Such modifications can convert the natural product into a more effective prodrug, which is then metabolized back to the active form within the body.
Pharmacological and Biological Activities of Palmatoside A: Mechanistic Investigations
In Vitro Cellular and Molecular Mechanisms of Action
The in vitro evaluation of Palmatoside A has revealed a spectrum of biological activities, shedding light on its potential mechanisms of action at the cellular and molecular levels. These investigations have primarily focused on its role in inflammation, cancer chemoprevention, and cellular signaling pathways.
The cytotoxic potential of this compound and its related kaempferol (B1673270) glycosides has been evaluated against various cancer cell lines. In a study, this compound, along with its analogs Palmatoside B and C, and other related compounds, were tested for cytotoxicity against Hepa1c1c7 (mouse hepatoma) and MCF-7 (human breast adenocarcinoma) cell lines. researchgate.net The results indicated that at a concentration of 20 μg/ml, none of the tested compounds, including this compound, exhibited significant cytotoxic effects on these cell lines. researchgate.net This suggests a degree of selectivity in its biological action, pointing towards mechanisms other than broad cytotoxicity for its observed pharmacological effects. The differential response of various cell lines to bioactive compounds is a common phenomenon, often attributed to the unique genetic and protein expression profiles of each cell line. nih.gov
Table 1: Cytotoxicity of this compound and Related Compounds
| Compound | Cell Line | Concentration (μg/ml) | Cytotoxicity |
|---|---|---|---|
| This compound | Hepa1c1c7 | 20 | Not significant |
| This compound | MCF-7 | 20 | Not significant |
| Palmatoside B | Hepa1c1c7 | 20 | Not significant |
| Palmatoside B | MCF-7 | 20 | Not significant |
| Palmatoside C | Hepa1c1c7 | 20 | Not significant |
| Palmatoside C | MCF-7 | 20 | Not significant |
A key aspect of this compound's biological activity lies in its ability to modulate intracellular signaling pathways, particularly the Nuclear Factor-kappa B (NF-κB) pathway, which is a central regulator of inflammation and immune responses. vulcanchem.comnih.gov this compound has been shown to inhibit the activation of NF-κB induced by tumor necrosis factor-alpha (TNF-α). vulcanchem.com Specifically, at a concentration of 10 μg/ml, this compound demonstrated a 52% reduction in NF-κB activity. vulcanchem.com This inhibitory effect is thought to be mediated through interference with the IκB kinase (IKK) complex, which in turn prevents the nuclear translocation of NF-κB. vulcanchem.com It is noteworthy that its structural analogs, Palmatoside B and C, also exhibit inhibitory effects on NF-κB, with IC₅₀ values of 15.7 and 24.1 μM, respectively. researchgate.netnih.govnih.gov
Computational predictions further support the interaction of this compound with the NF-κB p105 subunit, with a high binding probability of 96.37%. vulcanchem.com This suggests a direct or indirect interaction with components of the NF-κB signaling cascade, leading to the modulation of its activity.
The modulation of signaling pathways like NF-κB by this compound invariably leads to downstream effects on gene expression and protein synthesis. NF-κB is a transcription factor that regulates the expression of a wide array of genes involved in inflammation, cell survival, and proliferation. mdpi.com By inhibiting NF-κB activation, this compound can be expected to downregulate the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. While direct, comprehensive studies on the global gene expression and protein synthesis profiles following this compound treatment are not extensively detailed in the provided search results, its impact on specific protein levels, such as the inhibition of certain enzymes, has been reported. researchgate.netnih.govnih.gov
The interaction of a drug with its molecular target is fundamental to its mechanism of action. nih.govbmglabtech.com For this compound, computational modeling has predicted a high binding probability to the Nuclear Factor NF-κB p105 Subunit and the Hypoxia-Inducible Factor 1 Alpha (HIF-1α). vulcanchem.com This suggests potential receptor-ligand interactions that are crucial for its biological activity.
Furthermore, studies on related kaempferol glycosides have utilized techniques like LC-MS ultrafiltration binding assays to demonstrate binding to specific enzymes. researchgate.netnih.govnih.gov While specific binding kinetics data for this compound are not extensively available in the search results, the predicted high binding probabilities point towards a strong interaction with its putative targets. The study of binding kinetics, including association and dissociation rates, is essential for understanding the duration and efficacy of a drug's action. youtube.com
This compound has been evaluated for its ability to inhibit various enzymes, which is a key mechanism for the therapeutic effects of many drugs. gardp.org
Cyclooxygenase-1 (COX-1): this compound demonstrated a 52% inhibition of the COX-1 enzyme at a concentration of 10 μg/ml. researchgate.netnih.govnih.gov COX-1 is an enzyme involved in the synthesis of prostaglandins (B1171923), which are mediators of inflammation and pain. clevelandclinic.orgnih.govnih.govjpp.krakow.pl The inhibition of COX-1 is a common mechanism of action for nonsteroidal anti-inflammatory drugs (NSAIDs). mdpi.com
Quinone Reductase 2 (QR2): In contrast to some of its analogs, this compound did not show significant inhibitory activity against QR2. researchgate.netnih.gov However, its analog, afzelin, exhibited a 68.3% inhibition of QR2 at a concentration of 11.5 μg/ml. researchgate.netnih.govnih.gov QR2 is an enzyme whose precise function is still under investigation, but it is considered a potential target for chemopreventive agents. researchgate.netnih.gov
Aromatase: this compound was not found to be a potent inhibitor of aromatase. researchgate.netnih.gov Aromatase is a key enzyme in the biosynthesis of estrogens and is a target for the treatment of hormone-dependent breast cancer. wikipedia.orgnih.govmdpi.comnih.gov In contrast, another related compound, multiflorin A, showed significant aromatase inhibition with an IC₅₀ value of 15.5 μM. researchgate.netnih.govnih.gov
Table 2: Enzyme Inhibition by this compound and Related Compounds
| Compound | Enzyme | Concentration | Inhibition | IC₅₀ (μM) |
|---|---|---|---|---|
| This compound | COX-1 | 10 μg/ml | 52% | N/A |
| Palmatoside B | NF-κB | N/A | N/A | 15.7 |
| Palmatoside C | NF-κB | N/A | N/A | 24.1 |
| Multiflorin A | Aromatase | N/A | N/A | 15.5 |
| Afzelin | QR2 | 11.5 μg/ml | 68.3% | N/A |
| Multiflorin B | Nitric Oxide Production | 20 μg/ml | 52% | N/A |
Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells, and its induction is a key strategy in cancer therapy. nih.govfrontiersin.org While direct studies on this compound inducing apoptosis are not extensively detailed, compounds from Tinospora cordifolia, a plant source of this compound, have been shown to induce apoptosis and cell cycle arrest. nih.govsaudijournals.com For instance, extracts from Tinospora cordifolia have been reported to arrest cells in the G0/G1 and G2/M phases of the cell cycle. nih.gov The mechanism often involves the modulation of key cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs), as well as the tumor suppressor protein p53 and its downstream target p21. frontiersin.orgoncotarget.commdpi.commdpi.combiorxiv.org The induction of apoptosis can occur through various pathways, including the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways, often involving the activation of caspases. frontiersin.orgnih.gov
Oxidative Stress Regulation and Antioxidant Pathways in Cellular Systems
This compound, a compound found in plants such as Tinospora cordifolia, is suggested to possess antioxidant properties. ontosight.aicabidigitallibrary.org The mechanism of action for many natural antioxidants involves the regulation of cellular signaling pathways and the scavenging of reactive oxygen species (ROS). mdpi.comfrontiersin.org In cellular systems, an imbalance between the production of ROS and the antioxidant defense mechanisms leads to oxidative stress, which can damage cells and biomolecules. aginganddisease.orgfrontiersin.org
The body's antioxidant defense system includes enzymatic and non-enzymatic components. mdpi.com Key antioxidant enzymes are superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). mdpi.comfrontiersin.org These enzymes work to neutralize harmful ROS. Non-enzymatic antioxidants include molecules like glutathione and various vitamins. mdpi.com
A central regulator of the antioxidant response is the Keap1-Nrf2 signaling pathway. aginganddisease.orgmdpi.com Under conditions of oxidative stress, the transcription factor Nrf2 is activated and promotes the expression of numerous antioxidant and detoxification genes, helping to restore cellular homeostasis. frontiersin.orgmdpi.com Phytochemicals, including those with structures similar to this compound, have been shown to modulate this pathway, enhancing the cell's capacity to counteract oxidative damage. mdpi.com The antioxidant activity of such compounds is often attributed to their ability to donate a hydrogen atom from their hydroxyl groups to free radicals, thereby neutralizing them. mdpi.com
While direct studies on this compound's specific interactions with all these pathways are not extensively detailed, the general understanding of similar glycosides suggests a potential role in modulating these antioxidant defenses. ontosight.ai
Anti-inflammatory Cascade Modulation in Cellular Models (e.g., NO production)
This compound has demonstrated involvement in the modulation of anti-inflammatory cascades in cellular models. A key finding is its ability to inhibit the cyclooxygenase-1 (COX-1) enzyme. At a concentration of 10 μg/ml, this compound showed a 52% inhibition of COX-1 activity. nih.govresearchgate.netnih.gov COX enzymes are pivotal in the inflammatory process as they are responsible for the synthesis of prostaglandins, which are pro-inflammatory mediators.
Furthermore, this compound is implicated in the regulation of the nuclear factor kappa B (NF-κB) pathway, a crucial transcription factor that governs the expression of many pro-inflammatory genes. vulcanchem.com Research indicates that this compound can inhibit TNF-α-induced NF-κB activity. vulcanchem.com Specifically, at a concentration of 10 μg/ml, it was observed to reduce NF-κB activation by 52%. vulcanchem.com This inhibitory action is thought to occur through interference with the IκB kinase (IKK) complex, which in turn prevents the translocation of NF-κB into the nucleus to initiate the transcription of inflammatory genes. vulcanchem.com
While this compound itself was not shown to directly inhibit nitric oxide (NO) production in the available studies, a structurally related compound, multiflorin B, isolated from the same plant source, did exhibit a 52% inhibition of NO production at a concentration of 20 μg/ml. nih.govresearchgate.netnih.gov NO is a significant signaling molecule in inflammation, and its overproduction can contribute to inflammatory conditions. kaimosi.com The inhibition of NO production is considered a potential mechanism for chemoprevention. nih.gov
Table 1: In Vitro Anti-inflammatory Activity of this compound and Related Compounds
| Compound | Assay | Concentration | Result | Source |
|---|---|---|---|---|
| This compound | COX-1 Inhibition | 10 μg/ml | 52% inhibition | nih.govnih.gov |
| This compound | TNF-α-induced NF-κB Activity | 10 μg/ml | 52% reduction | vulcanchem.com |
| Multiflorin B | Nitric Oxide (NO) Production | 20 μg/ml | 52% inhibition | nih.govnih.gov |
Immunomodulatory Effects in Immune Cell Cultures
This compound, as a constituent of Tinospora cordifolia, is associated with the immunomodulatory properties of the plant. cabidigitallibrary.orgresearchgate.net Plant-derived compounds, particularly polysaccharides and glycosides, are often investigated for their ability to modulate the immune system. tmrjournals.com The immunomodulatory activity of compounds can manifest as the stimulation of immune cell proliferation, such as neutrophils, macrophages, and T-lymphocytes, and the modulation of cytokine and chemokine production. tmrjournals.comnih.gov
Research on compounds isolated from Tinospora cordifolia has demonstrated significant immunomodulatory effects in human neutrophil cells. nih.gov Specifically, certain compounds were found to enhance phagocytic activity and increase the generation of nitric oxide and reactive oxygen species at concentrations ranging from 0.1 to 2.5 μg/ml. nih.gov Phagocytosis is a critical process in the innate immune response where immune cells engulf and destroy pathogens. The production of reactive oxygen species by immune cells is a key mechanism for killing pathogens. nih.gov
Antimicrobial and Antiviral Activity Mechanisms in Microorganisms
This compound is a constituent of plants like Tinospora cordifolia and Jateorhiza palmata, which have been traditionally used for treating various ailments, including infections. cabidigitallibrary.orgcapes.gov.brnih.gov The antimicrobial properties of such plants are often attributed to a variety of their chemical constituents, including alkaloids, glycosides, and terpenoids. thepharmajournal.commedcraveonline.com
While direct evidence for the antimicrobial and antiviral activity of purified this compound is not extensively documented, extracts from plants containing this compound have shown activity against a range of microorganisms. For instance, extracts of Tinospora cordifolia have demonstrated antibacterial effects against bacteria such as Escherichia coli, Staphylococcus aureus, and Proteus vulgaris. researchgate.netrjpponline.org The proposed mechanism for the antimicrobial action of plant extracts often involves the synergistic effect of various phytochemicals. medcraveonline.com
Regarding antiviral mechanisms, flavonoids, a class of compounds structurally related to the aglycone part of some palmatosides, have been studied for their antiviral properties. Their mechanisms of action can include the inhibition of viral enzymes like neuraminidase and DNA/RNA polymerases, or interference with viral proteins. mdpi.com The general mechanisms of antiviral drugs can be broadly categorized into inhibiting viral entry into host cells, blocking viral replication machinery, or preventing the release of new virus particles. nih.gov Some host-targeting antivirals work by triggering the host's innate immune response. www.gov.uk Given that this compound is a glycoside, its potential antiviral activity could be related to these mechanisms, although specific studies are required for confirmation. colab.wsresearchgate.net
In Vivo Studies in Animal Models for Mechanistic Elucidation
In vivo studies are crucial for understanding the physiological effects of a compound and are often conducted in rodent models like mice and rats due to their anatomical and genetic similarities to humans. jddtonline.info Such studies allow for the investigation of a compound's action in a complex biological system, which cannot be fully replicated in vitro. jddtonline.info
Investigation of Disease Pathogenesis in Preclinical Animal Models (e.g., diabetes, cancer)
While specific in vivo studies focusing solely on this compound are not widely reported, research on extracts from plants containing this compound, such as Tinospora cordifolia, provides some insights into its potential role in modulating disease pathogenesis in animal models. aaim.co.inresearchgate.net Extracts from Tinospora cordifolia have been investigated in animal models for various conditions, including diabetes and cancer. nih.gov
For instance, studies have explored the potential of these extracts in the context of cancer chemoprevention. nih.gov The evaluation of compounds for their cancer chemopreventive potential often involves assessing their ability to inhibit key processes in cancer development, such as inflammation and cell proliferation. researchgate.netkaimosi.com The anti-inflammatory activities observed in vitro, such as the inhibition of COX enzymes and NF-κB, are relevant to cancer pathogenesis, as chronic inflammation is a known risk factor for cancer. nih.govnih.gov
In the context of diabetes, research has looked at the effects of plant extracts on glucose metabolism and insulin (B600854) sensitivity in animal models. nih.gov The antioxidant properties of plant constituents are also relevant, as oxidative stress is implicated in the pathogenesis of diabetic complications. mdpi.com
Pharmacodynamic Endpoints and Biomarker Modulation
Pharmacodynamic (PD) studies investigate the effects of a drug on the body and help to establish a dose-response relationship. allucent.commrctcenter.org These studies often rely on measuring specific PD endpoints or biomarkers to assess the drug's activity. fda.govcriver.com Biomarkers can be molecules, such as proteins or nucleic acids, whose levels change in response to a disease or treatment. amosdaniellilab.com
In the context of the research on this compound and related compounds, several potential PD endpoints and biomarkers have been identified in preclinical studies. For example, in studies evaluating anti-inflammatory activity, the levels of pro-inflammatory mediators like prostaglandins (products of COX enzymes) and nitric oxide could serve as biomarkers. nih.govkaimosi.com Similarly, the activation status of signaling molecules like NF-κB could be a key PD endpoint. vulcanchem.com
For immunomodulatory effects, changes in the population and activity of immune cells (e.g., phagocytic activity of macrophages) and the levels of cytokines would be relevant biomarkers. tmrjournals.comnih.gov In cancer studies, endpoints could include tumor growth inhibition or modulation of biomarkers related to cell proliferation and apoptosis. europa.eu The modulation of these endpoints in animal models provides evidence for the compound's mechanism of action and its potential therapeutic efficacy. allucent.comfda.gov
Organ-Specific Responses and Tissue Distribution Patterns
Tissue distribution studies are fundamental in pharmacology and toxicology to understand the absorption, distribution, metabolism, and elimination of a chemical compound. tga.gov.au These investigations provide critical information on the concentration and potential accumulation of a compound and its metabolites in various organs, which is essential for interpreting pharmacological and toxicological outcomes. tga.gov.au The level of a compound's exposure in a specific tissue directly influences its efficacy and potential toxicity. frontiersin.org
While specific studies detailing the complete tissue distribution of this compound are not extensively available, research on the structurally related protoberberine alkaloid, palmatine (B190311), offers valuable insights. Following administration in animal models, palmatine has been shown to distribute widely throughout the body, with notable accumulation in specific organs. nih.gov Studies in chickens have demonstrated that palmatine reaches high concentrations in the kidney, liver, and spleen, with lower concentrations found in the heart, lung, and muscle tissue. nih.gov This pattern of distribution is often linked to the primary organs involved in metabolism and excretion. nih.gov Similarly, in rat models, the liver and kidney have been identified as the main organs for the distribution of active ingredients from plant extracts containing palmatine. frontiersin.org
The analysis of a compound's presence in different tissues over time helps to determine its pharmacokinetic profile, including its absorption rate and elimination half-life. nih.govnih.gov Such studies are crucial for designing further pharmacological research and for understanding the compound's potential sites of action. tga.gov.au
Table 1: Concentration of Palmatine in Various Tissues of Partridge Shank Chickens Data reflects distribution of the related compound Palmatine, not this compound.
| Tissue | Concentration (µg/mL) |
|---|---|
| Kidney | 48.99 ± 4.55 |
| Liver | 21.21 ± 2.29 |
| Spleen | 15.80 ± 1.0 |
| Heart | 5.85 ± 0.45 |
| Lung | 2.29 ± 0.30 |
| Muscle | 0.69 ± 0.07 |
Source: Adapted from data presented in a study on palmatine distribution. nih.gov
Effects on Systemic Inflammatory Markers in Animal Studies
Systemic inflammatory markers are quantifiable indicators in the blood that reflect the presence and intensity of inflammation throughout the body. These markers, often derived from routine hemograms, are inexpensive and accessible tools used to diagnose and prognosticate various inflammatory conditions. mdpi.comscielo.br Common markers include the neutrophil-to-lymphocyte ratio (NLR), platelet-to-lymphocyte ratio (PLR), and the systemic immuno-inflammation index (SII), which is calculated using platelet, neutrophil, and lymphocyte counts. mdpi.comfrontiersin.org
Elevated levels of these markers have been associated with a range of conditions, indicating that systemic inflammation plays a role in their pathogenesis. scielo.brfrontiersin.orgjournalagent.com Animal studies and clinical research have linked chronic inflammation to the development and progression of various diseases. frontiersin.orgjournalagent.com For instance, increased NLR and PLR values are considered indicators of peripheral inflammation. journalagent.com
Currently, there is a lack of specific research in the available literature detailing the effects of this compound on these systemic inflammatory markers in animal models. Future investigations would be necessary to determine if this compound modulates inflammatory responses and to what extent it might alter the levels of markers like NLR, PLR, or SII, thereby providing insight into its potential anti-inflammatory activity.
Table 2: Examples of Systemic Inflammatory Markers and Their Significance
| Marker | Description | Potential Significance |
|---|---|---|
| Neutrophil-to-Lymphocyte Ratio (NLR) | The ratio of neutrophil count to lymphocyte count in peripheral blood. | Used as a marker for systemic inflammation and as a prognostic indicator in various diseases. frontiersin.orgjournalagent.com |
| Platelet-to-Lymphocyte Ratio (PLR) | The ratio of platelet count to lymphocyte count in peripheral blood. | An indicator of peripheral inflammation, often elevated in inflammatory conditions. mdpi.comjournalagent.com |
| Systemic Immuno-inflammation Index (SII) | Calculated as (Platelet count × Neutrophil count) / Lymphocyte count. | A novel inflammatory marker used as a prognostic indicator in several diseases, reflecting the balance of the immune and inflammatory status. frontiersin.org |
| Red Cell Distribution Width (RDW) | A measure of the variation in red blood cell volume. | Can be elevated in inflammatory states and has been investigated as a biomarker. journalagent.com |
Source: Information compiled from multiple sources. mdpi.comfrontiersin.orgjournalagent.com
Neurobiological Activity and Behavioral Effects in Animal Models
The investigation of neurobiological activity and behavioral effects in animal models is crucial for understanding how a compound affects the central nervous system. nih.gov A wide array of behavioral tests and models are employed to assess cognitive functions, anxiety, depression, and other neurological processes. nih.govdergipark.org.trresearchgate.net These models, which include paradigms like the elevated plus maze for anxiety, the forced swim test for depressive-like behavior, and the Morris water maze for learning and memory, are essential for preclinical evaluation of potential therapeutics. dergipark.org.trresearchgate.net
Animal models of specific neurological and psychiatric disorders, such as Parkinson's disease or post-traumatic stress disorder (PTSD), allow researchers to study disease mechanisms and test the efficacy of new compounds. frontiersin.orgnih.gov These models can replicate certain aspects of human conditions, providing a platform to explore neurobiological changes and the impact of therapeutic interventions. nih.govfrontiersin.org
Specific studies on the neurobiological activity and behavioral effects of this compound in animal models were not identified in the searched literature. Research in this area would be required to characterize its potential impact on cognitive function, mood, and behavior, and to determine its relevance for neurological or psychiatric conditions.
Anti-tumor Efficacy and Metastasis Inhibition in Xenograft Models
Xenograft models, which involve transplanting human tumor cells or tissues into immunocompromised animals, are a cornerstone of preclinical cancer research. nih.govnih.gov These models are widely used to evaluate the anti-tumor efficacy of new chemical entities and to study the complex process of metastasis. nih.govnih.govplos.org There are several types of xenograft models, including subcutaneous models, where tumor cells are injected under the skin, and orthotopic models, where cells are implanted into the corresponding organ of origin to better mimic the natural tumor microenvironment. nih.govaltogenlabs.com Patient-derived xenograft (PDX) models, which use tumor tissue taken directly from a patient, are considered highly valuable for personalized medicine as they often retain the characteristics of the original tumor. nih.gov
These models allow for the real-time, noninvasive monitoring of tumor growth and the spread of cancer to distant organs (metastasis). nih.govplos.org They are instrumental in assessing how a potential drug can inhibit tumor growth, prevent metastasis, and affect the tumor microvessel density. nih.gov Some compounds have shown the ability to act as radiosensitizing agents, potentially making tumors more susceptible to radiation therapy. ijcrt.org
While some related compounds, generically referred to as "palmatosides," have been noted for their radiosensitizing activity which may contribute to tumor-free outcomes, detailed studies on the specific anti-tumor efficacy and metastasis inhibition of this compound in xenograft models are not detailed in the available search results. ijcrt.org Such studies would be critical to establish its potential as an anti-cancer agent.
Table 3: Common Types of Xenograft Models in Cancer Research
| Model Type | Description | Key Application |
|---|---|---|
| Cell Line Derived Xenograft (CDX) | Human cancer cell lines are cultured and then injected into immunocompromised mice, typically subcutaneously or orthotopically. | High-throughput screening of anti-cancer compounds; studying basic tumor biology. nih.govaltogenlabs.com |
| Orthotopic Xenograft | Human cancer cells are surgically implanted into the corresponding organ in the animal model (e.g., lung cancer cells into the mouse lung). | Studying tumor growth and metastasis in a more clinically relevant microenvironment. nih.govaltogenlabs.com |
| Metastatic Xenograft Model | Designed to study the spread of cancer from a primary tumor to distant organs. Can be spontaneous from an orthotopic tumor or induced by injecting cells into circulation. | Evaluating anti-metastatic therapies and understanding the mechanisms of metastasis. plos.orgaltogenlabs.com |
| Patient-Derived Xenograft (PDX) | Fragments of a patient's tumor are directly implanted into an immunocompromised mouse, without first being cultured. | Personalized medicine; predicting patient response to therapy; studying tumor heterogeneity and resistance. nih.govnih.gov |
Source: Information compiled from multiple sources. nih.govplos.orgaltogenlabs.comnih.gov
Multi-Omics Approaches to Elucidate this compound Action
Transcriptomics for Gene Expression Signatures
Transcriptomics is the comprehensive study of the transcriptome, which encompasses all RNA transcripts within a cell at a specific moment. microbenotes.com This powerful "omics" approach, often utilizing high-throughput methods like RNA-sequencing (RNA-Seq), provides a snapshot of the genes that are actively being expressed. microbenotes.com By analyzing gene expression signatures, researchers can understand the molecular mechanisms underlying cellular processes, disease pathogenesis, and a drug's mechanism of action. microbenotes.comnih.gov Transcriptomic analyses can reveal how a compound modulates signaling pathways and cellular functions on a genome-wide scale. researchgate.netnih.gov
Specific transcriptomic studies focused on elucidating the gene expression signatures induced by this compound were not found in the provided search results. However, related research has employed transcriptomic and metabolomic analyses to investigate other compounds from the same plant sources, indicating the utility of this approach. researchgate.net Applying transcriptomics to this compound would be a critical step in identifying the genetic pathways it targets, which could explain its pharmacological activities.
Metabolomics for Cellular Metabolic Pathway Alterations
Metabolomics, the large-scale study of small molecules or metabolites within a biological system, provides a functional readout of the cellular state. nih.govphcog.comresearchgate.net While direct metabolomic studies specifically investigating the pure compound this compound are limited, research on the extracts of Tinospora cordifolia, a plant in which this compound is a known constituent, offers significant insights into the metabolic alterations induced by its phytocompounds. nih.govresearchgate.net These studies use advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) to identify and quantify a wide array of metabolites, revealing the biochemical pathways modulated by the plant's constituents. nih.govphcog.com
An untargeted metabolomics and network pharmacology analysis of Tinospora cordifolia was conducted to understand its mechanism of action in the context of neuroprotection. nih.gov This comprehensive study identified 1186 metabolites, including bioactive compounds such as liquiritin, Plastoquinone 3, and Shoyuflavone A. The analysis revealed that the plant's metabolites significantly interact with 591 human proteins, including neurotransmitter receptors. nih.govresearchgate.net Pathway analysis indicated the enrichment of several crucial signaling pathways, demonstrating the extract's broad impact on cellular metabolism. nih.govresearchgate.net
Another study utilized GC-MS-based metabolomics to analyze various fractions (hexane, dichloromethane, and methanolic) of an aqueous extract of Tinospora cordifolia. phcog.com This investigation identified a range of metabolites, with the methanolic fraction showing a high variability of phytoconstituents. The identified metabolites included fatty acids (such as oleic acid, linoleic acid, and lauric acid), terpenes, and phenylpropanoids. phcog.com Network pharmacology analysis of these metabolites suggested significant interaction with genes like INS, IL6, TNF, and MAPK1, which are involved in regulating critical pathophysiological processes such as insulin resistance, inflammation, and oxidative stress. phcog.com
These metabolomic studies on Tinospora cordifolia extracts, which contain this compound, underscore the potential of its constituents to modulate key cellular metabolic pathways. The alterations in amino acid metabolism, lipid metabolism, and crucial signaling cascades like MAPK and PI3K-Akt highlight the multi-target nature of the plant's therapeutic effects. phcog.comresearchgate.net
Table 1: Summary of Metabolomic Investigations of Tinospora cordifolia Extracts
| Study Focus | Analytical Technique | Key Findings & Identified Metabolites | Implicated Cellular Pathways | Reference(s) |
| Neuroprotection (Alzheimer's Disease) | Untargeted LC-MS/MS, Network Pharmacology | Identification of 1186 metabolites, including Liquiritin, Plastoquinone 3, Shoyuflavone A. | cAMP signaling, mTOR signaling, MAPK signaling, PI3K-Akt signaling, Cholinergic, dopaminergic, and serotonergic synapse pathways. | nih.govresearchgate.net |
| Kidney Disease Alleviation | GC-MS, Network Pharmacology | Identification of fatty acids (oleic acid, linoleic acid, lauric acid, methyl palmitate), terpenes, and phenylpropanoids (cinnamaldehyde). | Regulation of genes involved in hypertension, insulin resistance, oxidative stress, inflammatory stress, and apoptosis (e.g., AGTR1, INS, IL6, TNF, MAPK1). | phcog.com |
Lipidomics for Membrane and Signaling Lipid Changes
Lipidomics is a specialized branch of metabolomics focused on the comprehensive analysis of the lipidome—the complete set of lipids in a biological system. creative-proteomics.comcaymanchem.com Lipids are fundamental components of cellular membranes and play critical roles as signaling molecules that regulate a vast array of cellular processes. biorxiv.orgmdpi.com Alterations in lipid composition can significantly impact membrane fluidity, permeability, and the function of membrane-associated proteins, thereby affecting cellular signaling and homeostasis. frontiersin.org Lipidomic analyses, typically employing mass spectrometry-based techniques, allow for the detailed identification and quantification of thousands of distinct lipid species. caymanchem.comnih.gov
As of the current available research, specific lipidomic studies focusing exclusively on the effects of this compound have not been reported. However, the field of lipidomics provides the framework to investigate how such a compound could influence cellular function. Such studies would typically examine changes across various lipid classes.
Key lipid classes and their significance include:
Glycerophospholipids: As the main components of cell membranes, changes in phosphatidylcholines (PC) and phosphatidylethanolamines (PE) can alter membrane structure and integrity. nih.govmdpi.com
Sphingolipids: This class, including ceramides (B1148491) and sphingomyelins, are not only structural components of membranes but are also key players in signal transduction pathways related to cell growth, differentiation, and apoptosis. creative-proteomics.commdpi.com
Fatty Acyls: Alterations in the levels of free fatty acids and their derivatives, like eicosanoids, can indicate changes in inflammatory signaling and energy metabolism. nih.gov
Sterol Lipids: Cholesterol and its esters are crucial for maintaining membrane fluidity and are precursors for steroid hormones. creative-proteomics.com
Given that metabolomic studies of Tinospora cordifolia extracts show an impact on fatty acid and other metabolic pathways, it is plausible that this compound could induce specific changes in the cellular lipidome. phcog.com A targeted or untargeted lipidomics approach would be necessary to elucidate these specific effects, potentially revealing novel mechanisms of action related to its known anti-inflammatory and immunomodulatory properties. Such an investigation could identify specific lipid biomarkers or pathways modulated by this compound, offering deeper insight into its pharmacological activities at the cellular membrane and signaling level.
Structure Activity Relationship Sar Studies and Analogue Design of Palmatoside a
Identification of Key Pharmacophoric Features of Palmatoside A
A pharmacophore is defined as the specific three-dimensional arrangement of steric and electronic features that are essential for a molecule to interact with a specific biological target and elicit a biological response. mdpi.comunina.it The identification of this compound's pharmacophoric features involves dissecting its structure to pinpoint the key functional groups and their spatial relationships that govern its bioactivity.
The structure of this compound is characterized by a flavonoid aglycone (kaempferol) linked to a glycosidic moiety. researchgate.net A particularly noteworthy feature, shared with its analogue Palmatoside B, is an unusual sugar moiety that contains a 4,4-dimethyl-3-oxo-butoxy substituent group. researchgate.net This unique substituent on the sugar is a critical pharmacophoric element, as the structural differences in the substitution patterns on the glycosidic moiety among this compound and its analogues, Palmatoside B and C, are directly linked to their varying target selectivity and potency. vulcanchem.com For instance, this compound shows notable inhibition of the COX-1 enzyme, while Palmatoside B exhibits stronger inhibition of NF-κB activity. vulcanchem.comresearchgate.net This suggests that the nature of the substituent on the sugar is a key determinant of the compound's interaction with different biological targets.
The flavonoid backbone itself, with its multiple hydroxyl groups and aromatic ring system, represents another core component of the pharmacophore, likely involved in hydrogen bonding and π-π stacking interactions within the binding sites of target proteins. unina.it
Synthetic Modification Strategies for SAR Exploration
To systematically probe the SAR of this compound, medicinal chemists employ various synthetic modification strategies. wikipedia.orgnih.gov These strategies involve altering different parts of the molecule—the glycosidic unit, the aglycone core, or introducing new substituents—to observe the resulting changes in biological activity. nih.gov
The glycosidic portion of this compound is a prime target for synthetic modification due to its significant influence on biological activity. vulcanchem.com Altering this sugar moiety can impact solubility, bioavailability, and target recognition. smolecule.comnih.gov
Key strategies include:
Modification of Existing Substituents: The 4,4-dimethyl-3-oxo-butoxy group on the sugar of this compound is a key point for modification to explore its impact on potency and selectivity. researchgate.net
Formation of Novel Glycosides: Synthesizing new analogues by coupling the aglycone with different sugar units or modified sugars can lead to compounds with altered or improved activity profiles. smolecule.com Studies on similar glycosides have shown that the glucose moieties can form favorable interactions with charged amino acids like arginine and aspartate in protein binding sites, highlighting the importance of this unit for molecular recognition. researchgate.net
The aglycone, or non-sugar, part of a glycoside provides the foundational scaffold for the molecule. In this compound, this is a kaempferol (B1673270) core. researchgate.net While specific synthetic modifications to the aglycone of this compound are not extensively detailed in the available literature, general strategies applied to flavonoid scaffolds are relevant. These can include altering the hydroxylation pattern on the aromatic rings or modifying the central heterocyclic ring system. Such changes can significantly affect the electronic properties and three-dimensional shape of the molecule, thereby influencing its binding affinity to target proteins. Attempts to generate the aglycone of similar complex natural products through acid hydrolysis have sometimes proven unsuccessful, indicating potential chemical challenges in isolating this core for further modification. nih.gov
Introducing new chemical groups at specific positions on the this compound scaffold is a powerful method for SAR exploration. wikipedia.org This strategy aims to probe the steric and electronic requirements of the target's binding site.
A key example of this strategy is the acetylation of hydroxyl groups. vulcanchem.com This modification is explored to enhance membrane permeability, a critical factor for a compound's bioavailability. vulcanchem.com The introduction of halogens is another common strategy in medicinal chemistry, as they can alter a compound's lipophilicity, metabolic stability, and binding interactions. wikipedia.org The placement and nature of these substituents are critical, as they can either enhance or diminish the biological activity, providing a clearer picture of the SAR. wikipedia.org
Computational Chemistry and Molecular Modeling for SAR
Computational techniques, including molecular modeling and simulation, offer powerful tools to investigate SAR at the molecular level, providing insights that can guide synthetic efforts. mdpi.comyoutube.com These in silico methods can predict how this compound and its analogues might interact with biological targets, helping to rationalize observed activities and prioritize the synthesis of new compounds. nih.gov
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. worldscientific.comworldscientific.com This technique has been applied to this compound and its analogues to elucidate their mechanism of action and identify key binding interactions.
Computational predictions have identified several potential molecular targets for this compound, including the Nuclear Factor NF-κB p105 subunit and Hypoxia-Inducible Factor 1 Alpha (HIF-1α). vulcanchem.com Molecular docking studies further support this, highlighting the potential of this compound as a dual inhibitor of both NF-κB and HIF-1α. vulcanchem.com
In broader studies of phytochemicals from Tinospora cordifolia, which produces related compounds, molecular docking was used to screen for inhibitors of various targets, including those relevant to SARS-CoV-2 and inflammatory cytokines like TNF-α. worldscientific.comworldscientific.comx-mol.com For example, Palmatoside F and G were evaluated as potential inhibitors of the SARS-CoV-2 main protease, with docking scores indicating moderate potential. researchgate.net These in silico studies provide a valuable framework for understanding how these natural products interact with protein targets and for designing new, more potent inhibitors. worldscientific.com
Table 1: Comparative Biological Activities of Palmatoside Analogues
This table summarizes the reported inhibitory activities of this compound and its close analogues, Palmatoside B and C, highlighting how minor structural variations in the glycosidic moiety lead to different biological profiles.
| Compound | Target Enzyme/Pathway | Activity | Concentration | Source |
| This compound | COX-1 | 52% inhibition | 10 µg/ml | researchgate.net |
| Palmatoside B | TNF-α-induced NF-κB | IC₅₀ = 15.7 µM | - | researchgate.net |
| Palmatoside C | TNF-α-induced NF-κB | IC₅₀ = 24.1 µM | - | researchgate.net |
| Palmatoside C | QR2 | Notable binding | - | vulcanchem.com |
Data sourced from studies on compounds isolated from Neocheiropteris palmatopedata. vulcanchem.comresearchgate.net
Table 2: Molecular Docking Scores of Palmatoside Analogues Against Various Protein Targets
This table presents results from in silico molecular docking studies, showing the predicted binding affinities of various Palmatoside analogues to different protein targets. The docking score is a measure of binding affinity, with more negative values typically indicating stronger binding.
| Compound | Protein Target | Docking Score (kcal/mol) | Computational Suite | Source |
| Palmatoside E | SARS-CoV-2 Mpro | -9.664 to -6.488 (range for 4 compounds) | Maestro 12.4 | worldscientific.comworldscientific.com |
| Palmatoside E | TNF-α Receptor | -9.664 to -6.488 (range for 4 compounds) | Maestro 12.4 | worldscientific.comworldscientific.com |
| Palmatoside F | SARS-CoV-2 Main Protease | -5.02 to -5.72 (range for multiple compounds) | Glide | researchgate.net |
| Palmatoside G | SARS-CoV-2 Main Protease | -5.02 to -5.72 (range for multiple compounds) | Glide | researchgate.net |
These studies highlight the application of computational methods in identifying potential therapeutic targets for this class of compounds. worldscientific.comworldscientific.comresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) Models
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to predict the physicochemical or biological properties of chemical compounds based on their structural features. nih.govlneg.pt These models are instrumental in modern drug discovery for predicting the activity of novel molecules before their synthesis, thereby saving time and resources. nih.gov A typical QSAR model is represented by the equation:
Activity = f (physicochemical properties and/or structural properties) + error iomcworld.com
The development of a robust QSAR model involves several key stages, including the compilation of a dataset of compounds with known activities, the calculation of molecular descriptors, the division of the data into training and test sets, model generation using statistical methods, and rigorous validation of the model's predictive power. nih.gov Statistical parameters such as the correlation coefficient (r²), cross-validated correlation coefficient (q²), and F-test value are used to assess the model's quality. phmethods.net Generally, an r² value greater than 0.6 and a q² value greater than 0.5 are considered acceptable for a QSAR model. nih.gov
Currently, there are no specific QSAR models for this compound published in the scientific literature. However, QSAR studies have been successfully applied to other classes of natural products, such as triterpenoid (B12794562) saponins, to predict activities like nematicidal and anticancer effects. phmethods.netphcogcommn.org For instance, a 2D-QSAR study on triterpenoid saponin (B1150181) analogues identified that the log of the octanol/water partition coefficient (slogP) had a significant positive correlation with nematicidal activity, and a carboxyl group at position C-28 of the aglycone was crucial. phmethods.net
Future development of QSAR models for this compound would require the synthesis and biological testing of a diverse set of analogues to generate the necessary data for model building and validation. Such models could provide valuable insights into the structural requirements for its biological activity.
De Novo Design of this compound Analogues
De novo design is a computational strategy used to generate novel molecular structures with desired properties from scratch. imist.maguidechem.com This approach can be broadly categorized into ligand-based and structure-based methods. Ligand-based de novo design generates new molecules based on the features of known active compounds, while structure-based design utilizes the three-dimensional structure of the biological target. imist.ma
The process of de novo design typically involves:
Fragment Library Generation: Breaking down known active molecules into smaller chemical fragments.
Molecular Construction: Assembling these fragments or individual atoms to create new molecular scaffolds.
Optimization: Refining the generated structures to improve desired properties, such as binding affinity and drug-likeness, using computational algorithms.
Scoring and Selection: Ranking the designed molecules based on their predicted activity and other relevant parameters.
As with QSAR models, there are no specific reports on the de novo design of this compound analogues in the existing literature. The application of de novo design techniques to this compound would necessitate a clear understanding of its pharmacophore—the essential structural features responsible for its biological activity. Given that this compound has known structural analogues with varying biological activities, these could serve as a starting point for ligand-based de novo design. Furthermore, if the specific biological target of this compound is identified and its 3D structure determined, structure-based de novo design could be employed to create novel, potent, and selective inhibitors.
Biological Evaluation of Designed this compound Analogues
The biological evaluation of newly designed and synthesized analogues is a critical step in the drug discovery pipeline to confirm their predicted activity and characterize their pharmacological profile. This process typically involves a series of in vitro and in vivo assays.
In vitro evaluation would involve testing the designed this compound analogues in cell-based or biochemical assays to determine their potency and efficacy. For instance, based on the known anti-inflammatory activity of this compound, initial screening of analogues would likely focus on their ability to inhibit NF-κB activation. vulcanchem.com
A comparative analysis of the biological activities of known, naturally occurring analogues of this compound provides a preliminary understanding of its structure-activity relationship.
| Compound Name | Reported Biological Activity |
| This compound | Reduces NF-κB activation by 52% at 10 μg/ml. vulcanchem.com |
| Palmatoside B | Exhibits stronger NF-κB inhibition (IC₅₀ = 15.7 μM). vulcanchem.com |
| Palmatoside C | Shows moderate NF-κB inhibition (IC₅₀ = 24.1 μM). vulcanchem.com |
This data suggests that subtle structural modifications between these analogues significantly impact their inhibitory potency against NF-κB. A comprehensive biological evaluation of a library of designed analogues would be essential to build a detailed SAR and to identify lead candidates for further development.
Advanced Analytical Methodologies for Palmatoside a
Chromatographic Techniques for Quantitative and Qualitative Analysis
Chromatography is a fundamental technique for separating individual components from a mixture. ukaazpublications.com For a compound like Palmatoside A, found within the intricate chemical environment of Tinospora cordifolia, chromatographic separation is an essential first step for analysis. researchgate.net The choice of technique depends on the analyte's properties and the analytical goal, whether it is to determine the amount (quantitative) or to identify the compound (qualitative). medcraveonline.commedcraveonline.com
Ultra-High Performance Liquid Chromatography (UHPLC) is a powerful evolution of High-Performance Liquid Chromatography (HPLC). By using columns with smaller particle sizes (typically sub-2 µm), UHPLC systems operate at higher pressures, leading to significantly faster analysis times and improved resolution and sensitivity compared to traditional HPLC. technologynetworks.comchromatographyonline.com This makes it an ideal technique for analyzing complex extracts containing this compound and its isomers.
The development of a robust UHPLC method is critical for the accurate analysis of furanoid diterpene glucosides. Research on compounds structurally related to this compound, such as those found in Tinospora species, provides a framework for method development. mdpi.comresearchgate.net A common approach involves reversed-phase chromatography, which separates compounds based on their hydrophobicity.
Key parameters for method development include the selection of the stationary phase (column), the composition of the mobile phase, and the detector settings. For the analysis of diterpene glucosides from Tinospora, C18 columns are frequently employed due to their versatility in separating a wide range of polar and non-polar compounds. mdpi.comresearchgate.net Gradient elution, where the mobile phase composition is changed over the course of the analysis, is typically required to resolve the many compounds present in a plant extract. A common mobile phase combination is water and acetonitrile, often with a small amount of acid like formic acid to improve peak shape and ionization efficiency for mass spectrometry detection. mdpi.com
| Parameter | Condition | Reference |
|---|---|---|
| Instrument | UHPLC System (e.g., Dionex Ultimate 3000) | mdpi.com |
| Column | Reversed-Phase C18 (e.g., Sunfire C18, 250 mm × 4.6 mm, 5 µm) | mdpi.com |
| Mobile Phase A | 0.1% (v/v) Formic Acid in Water | mdpi.com |
| Mobile Phase B | Acetonitrile | mdpi.com |
| Elution Mode | Gradient | mdpi.comresearchgate.net |
| Detector | Photodiode Array (PDA) and/or Mass Spectrometry (MS) | researchgate.netresearchgate.net |
Gas Chromatography-Mass Spectrometry (GC-MS) is a premier technique for the analysis of volatile and semi-volatile organic compounds. filab.fr The sample is vaporized and separated in a gaseous mobile phase before being detected by a mass spectrometer. interesjournals.org this compound, being a non-volatile glycoside, is not suitable for direct analysis by GC-MS without chemical derivatization.
| Compound Class | Examples | Reference |
|---|---|---|
| Fatty Acids & Esters | n-Hexadecanoic acid, Oleic acid, Linoleic acid | updatepublishing.comphcog.com |
| Terpenoids | Columbin | updatepublishing.com |
| Phenylpropanoids | Cinnamaldehyde | phcog.com |
| Alcohols & Aldehydes | 2-Methylbutanal | technologynetworks.com |
| Furans | 5-Hydroxymethylfurfural | updatepublishing.com |
Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate analytes based on their charge, size, and frictional forces. wikipedia.orgthermofisher.com It offers advantages such as high efficiency, short analysis times, and minimal consumption of samples and solvents, making it an eco-friendly alternative to HPLC for some applications. illinois.eduufmg.br
While specific applications of CE for this compound are not widely documented, the technique has been successfully applied to the analysis of other diterpene glycosides. capes.gov.brnih.govagriculturejournals.cz For instance, methods have been developed for diterpene glycosides from Stevia rebaudiana using fused silica (B1680970) capillaries with a sodium tetraborate (B1243019) buffer. capes.gov.brnih.gov Different modes of CE, such as Capillary Zone Electrophoresis (CZE) and Micellar Electrokinetic Chromatography (MEKC), can be employed. MEKC is particularly useful as it allows for the separation of neutral analytes by incorporating a surfactant into the buffer to form micelles. researchgate.net Given its success with structurally similar glycosides, CE represents a viable and powerful tool for the future analysis of this compound, especially when coupled with mass spectrometry for enhanced detection and identification. nih.govmdpi.com
Mass Spectrometry-Based Platforms for Detection and Characterization
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an indispensable tool for the structural elucidation and sensitive detection of compounds like this compound. When coupled with a separation technique like HPLC or UHPLC, it provides unparalleled specificity and information content. mdpi.com
Tandem mass spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected and fragmented into smaller product ions. wikipedia.orgnationalmaglab.org The resulting fragmentation pattern is highly characteristic of the molecule's structure and can be used for definitive identification, even in a complex mixture. longdom.org
For diterpenoid glycosides like this compound, a common fragmentation pathway observed in negative ion mode electrospray ionization (ESI) involves the neutral loss of the sugar moiety. mdpi.com Studies on furanoid diterpene glucosides from Tinospora species show a characteristic loss of a dehydrated glucose unit (162 Da) from the deprotonated molecule [M-H]⁻. mdpi.comresearchgate.net For example, a furanoid diterpene glycoside with a precursor ion [M-H]⁻ at m/z 521.2017 was shown to produce a high-intensity product ion at m/z 359 [M-H-162]⁻, corresponding to the aglycone. mdpi.comresearchgate.net Further fragmentation of the aglycone provides additional structural details. mdpi.com This predictable fragmentation is crucial for screening plant extracts for new or known diterpene glucosides.
| Precursor Ion | Predicted Key Fragment | Description | Reference |
|---|---|---|---|
| [M-H]⁻ | [M-H-162]⁻ | Loss of the dehydrated glucose moiety | mdpi.comresearchgate.net |
| [M-H-162]⁻ | Further fragments | Fragmentation of the diterpene aglycone backbone | mdpi.commdpi.com |
High-Resolution Accurate Mass (HRAM) mass spectrometry provides mass measurements with very high precision, typically to several decimal places. bioanalysis-zone.com This capability, often achieved with instruments like Orbitrap or Time-of-Flight (TOF) mass spectrometers, allows for the determination of a compound's elemental composition from its exact mass. uni-rostock.denih.gov
In the analysis of natural products, HRAM is critical for distinguishing between compounds that have the same nominal mass (isobaric compounds) but different elemental formulas. bioanalysis-zone.com For example, in the analysis of diterpenoids from Tinospora, HPLC coupled with an LTQ-Orbitrap MS enabled the measurement of masses with an accuracy of less than 3 ppm. mdpi.com This level of accuracy was essential for assigning the correct molecular formulas to dozens of identified compounds, including diterpenoid glycosides and their isomers. mdpi.comnih.gov For this compound, HRAM analysis would confirm its elemental formula (C₂₆H₃₂O₁₁) and differentiate it from other co-eluting compounds in the extract, providing a high degree of confidence in its identification. mdpi.comresearchgate.net
Isotope Tracing and Metabolic Profiling
Isotope tracing is a powerful technique used to track the metabolic fate of molecules within a biological system. bitesizebio.com By labeling this compound with stable isotopes, such as ¹³C or ²H, researchers can follow its absorption, distribution, metabolism, and excretion (ADME) pathways. This approach provides dynamic information about how the compound is processed, which is a significant advantage over static metabolomics data that only offers a snapshot in time. bitesizebio.com
Metabolic profiling, often performed in conjunction with isotope tracing, aims to identify and quantify the full range of metabolites present in a biological sample. When a stable isotope-labeled version of this compound is introduced into a system, mass spectrometry can distinguish between the labeled compound and its unlabeled counterparts, as well as their respective metabolites. nih.gov This allows for the precise tracking of the tracer molecule through various metabolic pathways. nih.gov For instance, the conversion of labeled this compound into its various metabolic products can be monitored over time, revealing the kinetics and routes of its biotransformation. frontiersin.org
The primary analytical tool for this purpose is high-resolution mass spectrometry (HRMS), which can differentiate between molecules with very small mass differences, a critical capability when dealing with isotopologues. nih.gov The data generated from these experiments, often visualized as stacked bar graphs showing the distribution of labeled forms, helps in understanding pathway activities and fluxes. nih.gov
Table 1: Key Aspects of Isotope Tracing and Metabolic Profiling for this compound
| Parameter | Description | Relevance to this compound |
| Isotope Label | Stable isotopes (e.g., ¹³C, ¹⁵N, ²H) are incorporated into the this compound structure. | Allows for the differentiation of exogenous this compound and its metabolites from endogenous compounds. bitesizebio.com |
| Detection Method | High-Resolution Mass Spectrometry (HRMS) is the primary tool for detecting and quantifying isotope-labeled molecules. | Provides the necessary mass accuracy to resolve labeled and unlabeled species and their metabolic products. nih.gov |
| Metabolic Fate | Tracks the absorption, distribution, metabolism, and excretion (ADME) of this compound. | Elucidates the biotransformation pathways and identifies key metabolites of this compound. |
| Data Analysis | Involves specialized software to identify and quantify isotope patterns in the mass spectra. | Reveals the kinetics of metabolic processes and the relative importance of different pathways. nih.gov |
Hyphenated Techniques for Complex Mixture Analysis
The analysis of this compound in its natural matrix, such as a plant extract, or in biological samples, presents a significant challenge due to the complexity of these mixtures. Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for such analyses. sumitomo-chem.co.jp
Liquid chromatography-nuclear magnetic resonance (LC-NMR) is a powerful hyphenated technique that combines the separation capabilities of high-performance liquid chromatography (HPLC) with the detailed structural elucidation power of nuclear magnetic resonance (NMR) spectroscopy. sumitomo-chem.co.jpmdpi.com This technique is particularly valuable for the analysis of natural products like this compound, as it allows for the direct acquisition of structural information of compounds within a complex mixture, often without the need for extensive purification. chromatographytoday.com
In an LC-NMR setup, the effluent from the HPLC column is directed into the NMR flow probe, where NMR spectra of the separated components are acquired. This can be done in different modes, including on-flow, stopped-flow, and loop-storage, depending on the concentration of the analyte and the required sensitivity. mdpi.com The stopped-flow mode, for instance, allows for longer acquisition times for low-concentration components, thereby improving the signal-to-noise ratio. mdpi.com The structural information obtained from 1D and 2D NMR experiments, such as ¹H, ¹³C, COSY, HSQC, and HMBC, can lead to the unambiguous identification of this compound and its related isomers or novel derivatives in a single run. nih.gov
Liquid chromatography-high resolution mass spectrometry (LC-HRMS) is another critical hyphenated technique for the comprehensive analysis of metabolites. nih.govanimbiosci.org It combines the excellent separation power of liquid chromatography with the high mass accuracy and sensitivity of high-resolution mass spectrometry. nih.gov This combination is ideal for untargeted metabolomics studies, where the goal is to detect and identify as many metabolites as possible in a sample. animbiosci.orgresearchgate.net
When analyzing biological samples for this compound and its metabolites, LC-HRMS can provide accurate mass measurements, which are used to determine the elemental composition of the parent compound and its biotransformation products. pharmaron.com Fragmentation data (MS/MS) further aids in the structural elucidation of these metabolites. pharmaron.com The high sensitivity of HRMS allows for the detection of low-abundance metabolites, providing a more complete picture of the metabolic profile. mdpi.com Chemometric tools are often employed to process the large datasets generated by LC-HRMS and to identify significant differences in metabolite profiles between different experimental groups. mdpi.com
Table 2: Comparison of LC-NMR and LC-HRMS for this compound Analysis
| Technique | Principle | Advantages for this compound Analysis | Limitations |
| LC-NMR | Couples HPLC separation with NMR detection for structural elucidation. | Provides unambiguous structural information, including stereochemistry. Can differentiate between isomers. chromatographytoday.com | Relatively low sensitivity compared to MS. Requires higher sample concentrations. |
| LC-HRMS | Couples LC separation with high-resolution mass spectrometry for detection and identification. nih.gov | High sensitivity and high mass accuracy, enabling the detection of low-abundance metabolites and determination of elemental composition. pharmaron.com | Does not provide direct information on the 3D structure or stereochemistry. |
Development of Biosensors and Immunochemical Assays for this compound
While chromatographic and spectroscopic methods provide detailed information, they can be time-consuming and require sophisticated instrumentation. For rapid and high-throughput screening of this compound, biosensors and immunochemical assays offer promising alternatives.
The development of biosensors for the detection of specific natural compounds is a growing area of research. These devices typically incorporate a biological recognition element (e.g., an enzyme or antibody) with a transducer that converts the binding event into a measurable signal. While specific biosensors for this compound are not yet widely reported, the principles of biosensor design could be applied. For example, an enzyme that is specifically inhibited by this compound could be immobilized on an electrode, and the change in current upon exposure to the compound could be measured.
Immunochemical assays, such as the enzyme-linked immunosorbent assay (ELISA), rely on the high specificity of antibodies to detect a target analyte. The development of an immunoassay for this compound would involve producing monoclonal or polyclonal antibodies that specifically recognize the molecule. These assays are known for their high sensitivity and specificity and are well-suited for screening large numbers of samples. cancer.govbtnx.com Fecal immunochemical tests (FIT), for example, utilize antibodies to detect human hemoglobin for colorectal cancer screening and demonstrate the potential of this technology for specific analyte detection in complex biological matrices. cancer.govnih.govmdpi.com The development of similar assays for this compound could facilitate its quantification in various applications.
Table 3: Potential Detection Methods for this compound
| Method | Principle | Potential Application for this compound |
| Biosensor | A biological recognition element coupled to a signal transducer. | Rapid and on-site detection of this compound in plant extracts or biological fluids. |
| Immunochemical Assay (e.g., ELISA) | Utilizes specific antibodies for the detection and quantification of the target analyte. cancer.gov | High-throughput screening and quantification of this compound in research and quality control. |
Future Research Directions and Translational Scientific Perspectives for Palmatoside a
Exploration of Novel Biological Activities and Therapeutic Indications (Mechanistic Focus)
Future research should prioritize the elucidation of novel biological activities of Palmatoside A and the underlying molecular mechanisms. Building upon the ethnopharmacological uses of Tinospora cordifolia, several therapeutic areas warrant investigation.
Neuroprotective Effects: The neuroprotective potential of this compound is a significant area for future research. Studies on related compounds like palmatine (B190311) have demonstrated neuroprotective effects against amyloid-β-induced neurotoxicity, suggesting that this compound may hold promise for neurodegenerative diseases such as Alzheimer's disease. thesciencein.org Mechanistic studies should focus on its ability to modulate pathways related to oxidative stress, neuroinflammation, and apoptosis in neuronal cells.
Anti-inflammatory Properties: The anti-inflammatory potential of this compound should be systematically evaluated. Given that extracts of Tinospora cordifolia have been traditionally used for inflammatory conditions, it is crucial to investigate the specific contribution of this compound to this activity. Research should focus on its effects on key inflammatory mediators such as cytokines (e.g., TNF-α, IL-1β, IL-6) and enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).
Anticancer Activity: The anticancer potential of this compound is another promising avenue. Extracts from Tinospora cordifolia have shown cytotoxic effects against various cancer cell lines, and related diterpenoids have demonstrated anticancer properties. nih.govnih.gov Future studies should screen this compound against a panel of cancer cell lines to identify potential targets. Mechanistic investigations could explore its effects on cell cycle progression, apoptosis induction, and inhibition of angiogenesis and metastasis.
Table 1: Potential Therapeutic Indications and Mechanistic Targets for this compound
| Therapeutic Area | Potential Indications | Key Mechanistic Targets to Investigate |
| Neuroprotection | Alzheimer's Disease, Parkinson's Disease, Ischemic Stroke | Amyloid-β aggregation, Tau hyperphosphorylation, Oxidative stress pathways (Nrf2), Neuroinflammatory pathways (NF-κB, MAPK) |
| Anti-inflammation | Rheumatoid Arthritis, Inflammatory Bowel Disease, Psoriasis | Pro-inflammatory cytokines (TNF-α, IL-6, IL-1β), COX-2, iNOS, NF-κB signaling pathway |
| Oncology | Breast Cancer, Lung Cancer, Colon Cancer | Apoptosis pathways (caspases, Bcl-2 family), Cell cycle checkpoints (cyclins, CDKs), Angiogenesis (VEGF), Metastasis (MMPs) |
| Immunomodulation | Autoimmune diseases, Immunodeficiency disorders | T-cell and B-cell proliferation and differentiation, Macrophage polarization, Cytokine production profiles |
Advancements in Sustainable Sourcing and Production of this compound
To ensure a consistent and environmentally responsible supply of this compound for research and potential future commercialization, advancements in its sourcing and production are critical.
Sustainable Cultivation and Harvesting of Tinospora cordifolia: Over-harvesting of wild Tinospora cordifolia poses a threat to its natural populations. nih.gov Therefore, the development of standardized cultivation practices is essential. This includes optimizing soil and climate conditions, propagation techniques (both seed and vegetative), and post-harvest processing to maximize the yield of this compound while ensuring the long-term viability of the plant. nih.govnih.govnih.gov
In Vitro Propagation and Cell Culture: Plant tissue culture techniques, such as micropropagation, offer a rapid and sustainable method for the mass production of Tinospora cordifolia. thesciencein.orgnih.govnews-medical.netlabroots.comnih.gov Establishing cell and callus cultures could provide a controlled environment for the production of this compound, independent of geographical and seasonal variations. Research should focus on optimizing culture media and conditions to enhance the biosynthesis of this specific compound.
Biotechnological Production: Metabolic engineering and synthetic biology approaches present a promising long-term solution for the sustainable production of this compound. As a diterpenoid glycoside, its biosynthetic pathway involves numerous enzymatic steps. mdpi.com Future research could focus on identifying and characterizing the genes and enzymes involved in the this compound pathway in Tinospora cordifolia. These genes could then be introduced into microbial hosts, such as Escherichia coli or Saccharomyces cerevisiae, to create "cell factories" for the large-scale, cost-effective, and sustainable production of this compound. researchgate.netresearchgate.net
Integration of Artificial Intelligence and Machine Learning in this compound Research
Artificial intelligence (AI) and machine learning (ML) can significantly accelerate the research and development of this compound.
Predicting Biological Activities and Targets: Machine learning models, trained on large datasets of natural products with known biological activities, can be used to predict the potential therapeutic effects and molecular targets of this compound. nih.govnih.govresearchgate.netgsconlinepress.comijnrd.org This in silico screening can help prioritize experimental studies and identify novel therapeutic indications that may not be apparent from traditional knowledge.
Elucidating Biosynthetic Pathways: AI algorithms can analyze genomic, transcriptomic, and metabolomic data from Tinospora cordifolia to identify the genes and enzymes responsible for the biosynthesis of this compound. nih.govnih.govmdpi.comresearchgate.net This information is crucial for optimizing its production through biotechnological methods.
Drug Design and Optimization: Generative AI models can be employed to design novel analogs of this compound with improved pharmacokinetic properties, enhanced efficacy, and reduced potential for toxicity. nih.gov These models can explore a vast chemical space to identify promising new drug candidates based on the this compound scaffold.
Table 2: Applications of AI and Machine Learning in this compound Research
| Application Area | AI/ML Tools and Techniques | Potential Outcomes |
| Bioactivity Prediction | Quantitative Structure-Activity Relationship (QSAR) models, Deep Learning, Support Vector Machines | Identification of novel therapeutic targets and indications for this compound. |
| Biosynthetic Pathway Elucidation | Genome mining algorithms, Network analysis, Omics data integration | Identification of key enzymes and genes involved in this compound biosynthesis for metabolic engineering. |
| Drug Design and Optimization | Generative Adversarial Networks (GANs), Reinforcement Learning | Design of novel this compound derivatives with improved drug-like properties. |
| In Silico Modeling | Molecular docking, Molecular dynamics simulations | Understanding the binding interactions of this compound with its molecular targets. nih.govyoutube.comnih.govresearchgate.netresearchgate.net |
Development of Advanced Delivery Systems for Experimental Studies
The physicochemical properties of this compound, such as its solubility and permeability, may present challenges for its effective delivery in experimental models. Advanced drug delivery systems can help overcome these limitations.
Nanoparticle-based Systems: Encapsulating this compound into nanoparticles, such as liposomes, polymeric micelles, or solid lipid nanoparticles, can improve its solubility, stability, and bioavailability. researchgate.netmdpi.complos.org These systems can also be engineered for targeted delivery to specific tissues or cells, enhancing therapeutic efficacy and reducing potential side effects. researchgate.netmdpi.com
Liposomal Formulations: Liposomes, being biocompatible and biodegradable vesicles, are excellent carriers for both hydrophilic and hydrophobic compounds. thesciencein.orgnih.govnews-medical.netmdpi.comwur.nl Formulating this compound into liposomes could protect it from degradation in the physiological environment and facilitate its cellular uptake.
Polymeric Micelles: Polymeric micelles are self-assembling nanostructures that can encapsulate poorly water-soluble compounds like many diterpenoids. nih.govlabroots.comyoutube.comnih.gov These systems can increase the aqueous solubility of this compound and provide for its sustained release.
Self-Emulsifying Drug Delivery Systems (SEDDS): For oral administration, SEDDS can be a valuable approach. These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids. nih.govnih.govnih.govresearchgate.netnih.gov This can enhance the dissolution and absorption of poorly soluble compounds.
Ethosomes and Transfersomes for Topical Delivery: For potential dermatological applications, ethosomes and transfersomes, which are specialized lipid vesicles with enhanced skin penetration capabilities, could be explored for the topical delivery of this compound. nih.govnih.govresearchgate.netgsconlinepress.comijnrd.org
Synergistic Interactions of this compound with Other Bioactive Compounds
The therapeutic efficacy of natural products can often be enhanced through synergistic interactions with other compounds. This is a crucial area of investigation for this compound.
Combination with Other Phytochemicals from Tinospora cordifolia: Tinospora cordifolia contains a rich array of bioactive compounds, including alkaloids like berberine and palmatine. youtube.com Studies have shown synergistic effects when combining extracts of Tinospora cordifolia with other plant extracts. thesciencein.org It is plausible that this compound acts in synergy with other constituents of the plant. Research should investigate the combined effects of this compound with other purified compounds from Tinospora cordifolia to identify potential synergistic or additive interactions. For instance, the combination of berberine and palmatine has been shown to have synergistic inhibitory effects on acetylcholinesterase. nih.govnih.govresearchgate.netijnrd.org
Combination with Conventional Drugs: Investigating the synergistic potential of this compound with conventional therapeutic agents could lead to the development of more effective combination therapies. For example, in cancer treatment, combining this compound with standard chemotherapeutic drugs could potentially reduce the required dosage of the cytotoxic drug, thereby minimizing side effects, and overcoming drug resistance. news-medical.net Studies on the crude extract of Tinospora cordifolia suggest it can augment the quality of life in cancer patients undergoing chemotherapy. nih.govnih.gov
Table 3: Potential Synergistic Combinations for this compound
| Combination Partner | Potential Therapeutic Area | Rationale for Investigation |
| Berberine/Palmatine | Neurodegenerative Diseases, Inflammation | Known synergistic effects of these alkaloids on acetylcholinesterase and inflammatory pathways. nih.govnih.govresearchgate.netijnrd.org |
| Other Diterpenoids | Cancer, Inflammatory Disorders | Similar chemical structures may lead to synergistic targeting of common pathways. |
| Docetaxel/Doxorubicin | Cancer | Potential to enhance anticancer efficacy and reduce chemotherapy-associated toxicity. news-medical.net |
| Metformin | Type 2 Diabetes | Phytoconstituents of Tinospora cordifolia have shown insulin-mimicking effects. youtube.com |
Elucidation of Host-Microbiota Interactions Influenced by this compound in Animal Models
The gut microbiota plays a critical role in host health and disease, and is known to metabolize many natural products, influencing their bioavailability and bioactivity.
Impact on Gut Microbiota Composition: Animal models, such as mice or rats, should be utilized to investigate the effects of this compound administration on the composition and diversity of the gut microbiota. nih.govnih.govresearchgate.net Techniques like 16S rRNA gene sequencing can be employed to characterize the changes in the gut microbial community. Studies on Tinospora cordifolia extract have already shown its potential to modulate the gut microbiota and alleviate dysbiosis. thesciencein.orgnih.gov
Metabolism of this compound by Gut Microbiota: It is important to determine whether this compound is metabolized by the gut microbiota and to identify the resulting metabolites. These microbial metabolites may have different biological activities than the parent compound. In vitro fermentation models using fecal slurries followed by in vivo studies can be employed to investigate this.
Correlation with Therapeutic Effects: By combining microbiota analysis with the assessment of therapeutic outcomes in animal models of disease (e.g., neurodegeneration, inflammation, or cancer), researchers can establish correlations between the this compound-induced changes in the gut microbiota and its pharmacological effects. This could reveal whether the therapeutic benefits of this compound are, in part, mediated by its influence on the gut microbiome.
Regulatory Science Aspects for Preclinical Evaluation of Natural Products
A robust preclinical evaluation is essential to ensure the safety and efficacy of this compound before it can be considered for clinical trials. This requires a thorough understanding of the regulatory science aspects pertaining to natural products.
Standardization and Quality Control: A critical step is the development of standardized methods for the extraction, purification, and quantification of this compound from Tinospora cordifolia. This ensures the consistency and quality of the material used in preclinical studies. High-performance liquid chromatography (HPLC) and other analytical techniques should be employed to establish a chemical fingerprint and quantify the active marker compound.
Pharmacokinetics and ADME Studies: The absorption, distribution, metabolism, and excretion (ADME) properties of this compound need to be thoroughly investigated in animal models. This includes determining its oral bioavailability, tissue distribution, metabolic pathways (including the role of cytochrome P450 enzymes), and elimination routes. These studies are crucial for understanding its in vivo behavior and for dose selection in subsequent efficacy and toxicity studies.
Toxicology Studies: A comprehensive toxicological evaluation is mandatory. This includes acute, sub-chronic, and chronic toxicity studies in at least two animal species (one rodent and one non-rodent) to determine the No-Observed-Adverse-Effect Level (NOAEL) and to identify any potential target organs of toxicity. Genotoxicity and reproductive toxicity studies will also be required.
Interaction with Conventional Drugs: Given the potential for synergistic interactions, it is also crucial to investigate the potential for adverse drug interactions. In vitro and in vivo studies should be conducted to assess the potential of this compound to inhibit or induce major drug-metabolizing enzymes and transporters.
By systematically addressing these future research directions, the scientific community can build a comprehensive understanding of the therapeutic potential of this compound. This structured approach, from mechanistic studies to regulatory science considerations, will be instrumental in translating this promising natural compound from the laboratory to potential clinical applications.
Q & A
Q. What are the standard protocols for isolating Palmatoside A from natural sources?
this compound is typically isolated via sequential chromatography. Initial extraction involves silica gel column chromatography using gradient elution with chloroform-methanol-water systems (e.g., 10:1:0.1 → 6:4:1). Further purification employs Sephadex LH-20 with methanol as the mobile phase. Final yields (~0.4 g from 1 kg dried fern material) are achieved after repeated fractionation .
Q. How is the structural characterization of this compound performed using spectroscopic methods?
Structural elucidation relies on a combination of 1D/2D NMR (¹H, ¹³C, HSQC, HMBC) and high-resolution mass spectrometry (HRESIMS). Key spectral markers include glycosidic proton signals (δ 4.5–5.5 ppm) and molecular ion peaks (e.g., [M-H]⁻ at m/z 635.1629 for this compound). Absolute configurations are confirmed via comparison with literature data or enzymatic hydrolysis .
Advanced Research Questions
Q. How to design a dose-response experiment to evaluate this compound’s inhibition of TNF-α-induced NF-κB activation?
- Cell model : Use HEK293 cells stably transfected with an NF-κB luciferase reporter plasmid.
- Treatment : Pre-incubate cells with this compound (e.g., 0.1–100 μM) for 1 hr, then stimulate with TNF-α (10 ng/mL) for 6 hrs.
- Detection : Lyse cells and measure luciferase activity. Normalize to untreated controls and calculate IC₅₀ using nonlinear regression (e.g., GraphPad Prism) .
- Controls : Include a vehicle control (DMSO ≤0.1%) and a positive inhibitor (e.g., BAY 11-7082).
Q. What methodological considerations are critical when assessing this compound’s aromatase inhibitory activity?
- Assay format : 384-well plates with CYP19 enzyme, NADPH regeneration system, and substrate (dibenzylfluorescein).
- Incubation : 30 mins at 37°C, terminated with 2N NaOH.
- Quantification : Measure fluorescence (Ex/Em: 485/530 nm). Compare IC₅₀ values to Naringenin (positive control, IC₅₀ = 0.23 μM).
- Replicates : Perform three independent experiments with five concentrations each to ensure statistical robustness .
Q. How to address contradictions in reported IC₅₀ values for this compound across studies?
- Source variability : Differences in plant material (e.g., seasonal or geographical variations) may alter compound potency.
- Assay conditions : Standardize cell passage number, serum concentration, and incubation times. Validate using a reference inhibitor in each assay batch.
- Data normalization : Use relative activity (%) instead of absolute values to account for inter-experimental variability .
Methodological Best Practices
- Reproducibility : Document solvent purity, equipment models (e.g., Agilent 1260 HPLC), and software versions (e.g., MestReNova for NMR) .
- Ethical compliance : For cell-based studies, adhere to institutional biosafety protocols and cite ethical approval codes .
- Data transparency : Deposit raw spectra and dose-response curves in repositories like Figshare or as supplementary material .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
